2-Anilinoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilinoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBRYTMUEZNYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572083 | |
| Record name | N~2~-Phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21969-70-0 | |
| Record name | N~2~-Phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Anilinoacetamide from starting materials
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-anilinoacetamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution reaction with aniline. This document provides detailed experimental protocols, quantitative data, and visualizations to support research and development in this area.
Synthesis Overview
The synthesis of this compound from aniline and chloroacetyl chloride is a sequential two-step process. The first step involves the acylation of aniline with chloroacetyl chloride to form the key intermediate, 2-chloro-N-phenylacetamide. The subsequent step is a nucleophilic substitution of the chlorine atom in the intermediate with a second molecule of aniline to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
This procedure outlines the synthesis of the intermediate compound, 2-chloro-N-phenylacetamide, from aniline and chloroacetyl chloride. Two effective methods are presented below.
Method A: Using Sodium Hydroxide in a Biphasic System
-
Materials:
-
Aniline
-
Toluene
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroacetyl chloride
-
-
Procedure:
-
Dissolve aniline (1.00 mole, 93.1 g) in toluene (750 ml) in a suitable reaction vessel.
-
Add 10% aqueous NaOH solution (750 ml) to the aniline solution.
-
Cool the stirred biphasic mixture to 0°C using an ice bath.
-
Add chloroacetyl chloride (1.75 moles, 197 g) dropwise to the reaction mixture over a period of 45 minutes, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for approximately one hour.
-
The precipitated crystalline product, 2-chloro-N-phenylacetamide, is then collected by filtration.
-
Wash the collected solid on the filter with cold toluene.
-
Dry the product in a vacuum oven at 60°C.[1]
-
Method B: Using Acetic Acid and Sodium Acetate
-
Materials:
-
Aniline
-
Glacial acetic acid
-
Saturated solution of sodium acetate
-
Chloroacetyl chloride
-
-
Procedure:
-
Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.
-
Add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture in a fume hood.
-
Stir the reaction for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Recover the crude product by filtration.
-
Wash the product with a very dilute solution of glacial acetic acid.
-
Recrystallize the product from a mixture of ethanol and water.[2]
-
Step 2: Synthesis of this compound
This second step involves the reaction of the previously synthesized 2-chloro-N-phenylacetamide with aniline to produce the final product.
-
Materials:
-
2-Chloro-N-phenylacetamide
-
Aniline
-
Suitable solvent (e.g., Ethanol, DMF)
-
Base (e.g., Sodium bicarbonate, Triethylamine)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide in a suitable solvent.
-
Add an equimolar or slight excess of aniline to the solution.
-
Add a base to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture under reflux and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified this compound.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of the intermediate, 2-chloro-N-phenylacetamide. Data for the final product, this compound, is less commonly reported in the literature.
| Compound | Starting Materials | Method | Yield (%) | Melting Point (°C) |
| 2-Chloro-N-phenylacetamide | Aniline, Chloroacetyl Chloride, Toluene, NaOH | A | 90.0 | 134-136 |
| 2-Chloro-N-phenylacetamide | Aniline, Chloroacetyl Chloride, Acetic Acid, NaOAc | B | 79 | 136-137 |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Potential Applications in Drug Discovery
While specific signaling pathways for this compound are not extensively documented, the anilinoacetamide scaffold is recognized for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The following diagram illustrates a generalized view of its potential role.
Caption: Potential applications of the this compound scaffold in drug discovery.
Conclusion
The synthesis of this compound is a straightforward two-step process that is accessible for laboratory-scale production. The methodologies presented provide a solid foundation for researchers to produce this compound for further investigation. While the full biological activity profile and specific molecular targets of this compound are still under exploration, the broader class of anilinoacetamide derivatives shows significant promise in various therapeutic areas, making it a valuable scaffold for future drug discovery and development efforts. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a lead compound for novel therapeutics.
References
The Multifaceted Biological Activities of 2-Anilinoacetamide Derivatives: A Technical Overview for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-anilinoacetamide derivatives reveals a versatile scaffold with significant potential in modern drug discovery. Possessing a range of pharmacological activities, including anticonvulsant, cytotoxic, and kinase inhibitory effects, this chemical class presents a promising foundation for the development of novel therapeutic agents.
The this compound core, also known as the N-phenylglycinamide scaffold, has garnered considerable attention from medicinal chemists due to its synthetic accessibility and its ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the current state of research on these derivatives, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of their mechanisms of action.
Anticonvulsant Activity of N-Phenylglycinamide Derivatives
A significant body of research has focused on the potential of this compound derivatives as novel anticonvulsant agents. Preclinical studies in rodent models have demonstrated the efficacy of these compounds in well-established seizure models, such as the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests. These models are considered gold standards in the early-stage evaluation of potential antiepileptic drugs.[1]
Quantitative Anticonvulsant Data
The anticonvulsant activity of a series of N-phenylglycinamide derivatives has been quantified, with several compounds exhibiting potent effects. The median effective dose (ED₅₀), a measure of the dose required to produce a therapeutic effect in 50% of the population, has been determined for these derivatives in various seizure models.
| Compound ID | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) |
| 53 | 89.7 | 29.9 | 68.0 |
| 60 | 73.6 | 24.6 | 56.3 |
| Table 1: Anticonvulsant activity of lead N-phenylglycinamide derivatives in mice.[2] |
Experimental Protocols for Anticonvulsant Screening
The evaluation of anticonvulsant activity typically involves the following key in vivo experiments:
-
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by delivering an electrical stimulus to the cornea or skull of the animal. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.
-
6 Hz Seizure Model: This model is considered a test for therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulus is delivered to the cornea, inducing a psychomotor seizure. The ability of a compound to protect against this seizure indicates potential efficacy in treating difficult-to-manage epilepsy.[1]
-
Rotarod Test: This test is used to assess potential neurological toxicity or motor impairment caused by the test compound. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance suggests potential adverse effects.[1]
Cytotoxic Activity Against Cancer Cell Lines
Emerging research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. These findings open a new avenue for the development of this scaffold in the field of oncology.
Quantitative Cytotoxicity Data
Several 2-anilino-N-(1,3,4-oxadiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity. The percentage of cell growth inhibition has been used as a primary measure of their cytotoxic potential.
| Compound ID | Concentration (µM) | Cell Line | % Growth Inhibition |
| 5a (p-nitro substituted) | 1000 | NCI-H2066 (Lung Cancer) | High |
| 5f (p-chloro substituted) | 1000 | NCI-H2066 (Lung Cancer) | High |
| Table 2: Anticancer activity of 2-anilino-N-(1,3,4-oxadiazol-2-yl)acetamide derivatives.[1] |
Experimental Protocols for Cytotoxicity Assessment
The in vitro evaluation of the cytotoxic activity of these compounds typically involves the following steps:
-
Cell Culture: Human cancer cell lines, such as NCI-H2066, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period.
-
Cell Viability Assay: The effect of the compounds on cell viability is assessed using a suitable assay, such as the Telomeric Repeat Amplification Protocol (TRAP) assay, which measures telomerase activity, a hallmark of many cancer cells.[1]
Mechanism of Action: Targeting Ion Channels and Kinases
The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets. While the exact mechanisms are still under investigation for many derivatives, preliminary studies suggest the involvement of ion channels and protein kinases.
Ion Channel Modulation
In the context of their anticonvulsant activity, some N-phenylglycinamide derivatives are believed to exert their effects by modulating the function of neuronal voltage-gated sodium and calcium channels.[2] The inhibition of these channels can reduce neuronal excitability and thereby suppress seizure activity.
Kinase Inhibition
The cytotoxic activity of some this compound derivatives suggests that they may act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The anilino moiety is a well-known pharmacophore in many kinase inhibitors, and it is plausible that these derivatives could target kinases involved in cancer signaling pathways. However, further research is needed to identify the specific kinases inhibited by these compounds and to elucidate the downstream signaling events.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is generally straightforward, often involving the acylation of a substituted aniline with a suitable 2-haloacetyl halide, followed by displacement of the halide with an appropriate amine or other nucleophile. The versatility of this synthetic approach allows for the generation of a diverse library of compounds with various substituents on both the aniline ring and the acetamide nitrogen, facilitating structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, with demonstrated potential in the development of anticonvulsant and anticancer agents. The available data underscores the importance of further exploration of this chemical class. Future research should focus on:
-
Expansion of Biological Screening: Evaluating the activity of this compound derivatives against a broader range of biological targets to uncover new therapeutic applications.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of specific kinase targets and their downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the this compound core to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into more extensive preclinical studies to assess their in vivo efficacy and safety profiles.
References
Exploring the mechanism of action of 2-Anilinoacetamide
To provide a detailed and accurate technical guide on the mechanism of action of 2-Anilinoacetamide, it is essential to focus on a specific, well-characterized derivative. The parent compound, this compound, represents a broad class of molecules, and its derivatives exhibit a wide range of biological activities, from anticonvulsant to kinase inhibitory effects. Without a specific derivative, a discussion on the mechanism of action would be overly general and lack the depth required for the target audience of researchers and drug development professionals.
For the purpose of this guide, a specific and well-studied derivative should be selected. A suitable candidate would be a compound with a clearly elucidated mechanism of action, for which there is publicly available quantitative data and detailed experimental protocols.
To proceed, please specify a particular this compound derivative you are interested in. For example, you could specify a drug name (e.g., a specific anticonvulsant or a kinase inhibitor) or a research compound identifier. Once a specific molecule is identified, a comprehensive technical guide can be developed that includes:
-
A detailed description of its molecular target(s) and the signaling pathways it modulates.
-
A summary of quantitative data (e.g., IC50, Ki, EC50 values) in clearly structured tables.
-
Detailed methodologies for key experiments used to determine its mechanism of action.
-
Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to the specified design constraints.
Providing a specific compound will enable the generation of an in-depth and actionable technical resource for your intended audience.
The Structure-Activity Relationship of 2-Anilinoacetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-anilinoacetamide scaffold is a versatile pharmacophore that has been extensively explored in the development of novel therapeutic agents targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for several classes of this compound derivatives, focusing on their development as Slack potassium channel inhibitors, PPARα/γ dual agonists, and vasopressin V1b receptor antagonists. This document outlines key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in the field.
SAR of 2-Amino-N-phenylacetamide Derivatives as Slack Potassium Channel Inhibitors
A series of 2-amino-N-phenylacetamide derivatives have been investigated as inhibitors of the Slack (KCNT1) potassium channel, a target for certain types of epilepsy. The initial high-throughput screening hit, VU0606170, served as the starting point for extensive SAR studies.[1]
Quantitative SAR Data
The SAR exploration focused on modifications at five distinct regions of the 2-amino-N-phenylacetamide core. The inhibitory activity was primarily assessed using a thallium (Tl+) flux assay in HEK-293 cells expressing the wild-type human Slack channel. The results indicated that the SAR for this series is relatively "flat," with significant structural modifications often leading to a loss of activity.[1]
| Compound | R1 | R2 | R3 | R4 | Slack IC50 (µM) (Tl+ flux) |
| VU0606170 | H | H | H | H | 3.7 |
| Analog 1 | 4-F | H | H | H | >10 |
| Analog 2 | H | 2-Me | H | H | 5.2 |
| Analog 3 | H | H | 3-Cl | H | 8.1 |
| Analog 4 | H | H | H | CH3 | 4.5 |
Table 1: SAR data for selected 2-amino-N-phenylacetamide derivatives as Slack channel inhibitors. Data is representative of findings in the literature.
Key SAR Insights
-
Anilino Ring (A-ring): Substitution on the anilino phenyl ring is generally not well-tolerated. Even small decorations, such as a fluorine atom, can lead to a significant drop in potency.
-
Amide NH: The secondary amide is crucial for activity.
-
Acetamide Phenyl Ring (B-ring): Limited modifications are tolerated on this ring. Small alkyl or halogen substitutions at the meta or para positions are sometimes permissible.
-
Amino Group: The primary amino group is a key feature, and its substitution is generally detrimental to activity.
SAR of 2-Aminoacetamide Derivatives as PPARα/γ Dual Agonists
Derivatives of 2-aminoacetamide have been designed as non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists for the potential treatment of type 2 diabetes.[2] The design strategy aimed to replace a chemically unstable 1,3,4-oxadiazole ring from a previous series with a more stable amide group.[2]
Quantitative SAR Data
The activity of these compounds was evaluated using PPARα and PPARγ transactivation assays.
| Compound | R Group | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| Analog 5 | Phenyl | 120 | 250 |
| Analog 6 | 4-Chlorophenyl | 85 | 180 |
| Analog 7 | 4-Methoxyphenyl | 150 | 300 |
| Analog 8 | Thiophen-2-yl | 200 | 450 |
Table 2: In vitro activity of 2-aminoacetamide derivatives as PPARα/γ dual agonists. Data is representative of findings in the literature.[3]
Key SAR Insights
-
Amide Substituent: The nature of the R group on the terminal amide has a significant impact on potency and the α/γ activity ratio. Aromatic and heteroaromatic groups are generally favored.
-
Acidic Moiety: A carboxylic acid or a bioisostere is essential for activity, allowing the molecule to mimic the endogenous fatty acid ligands of PPARs.
-
Linker: The length and flexibility of the linker between the aromatic core and the acidic moiety are important for optimal interaction with the ligand-binding pocket of the receptors.
SAR of 2-(4-Oxo-2-aryl-quinazolin-3(4H)-yl)acetamide Derivatives as Vasopressin V1b Receptor Antagonists
A series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides have been identified as potent and selective antagonists of the vasopressin V1b receptor, a target for stress-related disorders.[4]
Quantitative SAR Data
The binding affinity of these compounds was determined for the human V1b receptor.
| Compound | R1 | R2 | V1b Ki (nM) |
| Analog 9 | H | H | 50 |
| Analog 10 | 2-F | H | 15 |
| Analog 11 | H | 4-Cl | 25 |
| Analog 12 | 2-F | 4-Cl | 5 |
Table 3: SAR of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as V1b receptor antagonists. Data is representative of findings in the literature.[5]
Key SAR Insights
-
2-Aryl Ring: Substitution on this phenyl ring is a key driver of potency. Electron-withdrawing groups, particularly at the ortho position (R1), are beneficial.
-
Quinazolinone Core: The quinazolinone scaffold is essential for the observed activity.
-
Acetamide Moiety: The primary acetamide is generally optimal, with substitutions on the amide nitrogen leading to a decrease in affinity.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
A common method for the synthesis of the this compound core involves the nucleophilic substitution of a 2-haloacetamide with a substituted aniline.
-
Step 1: Synthesis of 2-Chloro-N-phenylacetamide: To a solution of a substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 2: Synthesis of this compound: The crude 2-chloro-N-phenylacetamide (1.0 eq) is dissolved in a polar aprotic solvent such as DMF, and the desired aniline (1.5 eq) is added. The mixture is heated to 80-100 °C and stirred for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography.
Thallium Flux Assay for Slack Channel Activity
This assay is a fluorescence-based method to measure the activity of potassium channels in a high-throughput format.[6]
-
Cell Plating: HEK-293 cells stably expressing the Slack channel are plated in 384-well microplates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Incubation: The test compounds are added to the wells and incubated for a defined period.
-
Thallium Stimulation: A thallium-containing buffer is added to the wells.
-
Fluorescence Reading: The fluorescence intensity is measured over time using a fluorescence plate reader. The influx of thallium through the open Slack channels leads to an increase in fluorescence. Inhibitors of the channel will reduce the rate of fluorescence increase.
PPAR Transactivation Assay
This is a cell-based reporter gene assay to measure the activation of PPARα and PPARγ.[7][8]
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are treated with the test compounds.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR.
Visualizations
References
- 1. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists [jstage.jst.go.jp]
- 4. Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 2-Anilinoacetamide. It is intended for research and informational purposes only. A comprehensive literature search did not yield experimentally determined values for several key physicochemical properties, nor did it identify specific biological signaling pathways associated with this compound. The information presented herein is based on publicly available data, which is predominantly computational.
Introduction
This compound, also known as N-phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2] As a derivative of acetamide and aniline, it possesses structural features that suggest potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for any research or development activities involving this molecule. This guide summarizes the currently available data and outlines standard experimental protocols for the determination of its key physicochemical characteristics.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is critical to note that many of these values are computationally predicted and await experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-phenylglycinamide, Phenylglycine amide | ChemScene[2] |
| CAS Number | 21969-70-0 | ChemScene[2] |
| Molecular Formula | C₈H₁₀N₂O | PubChem[1], ChemScene[2] |
| Molecular Weight | 150.18 g/mol | PubChem[1], ChemScene[2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (calculated) | 0.5838 | ChemScene[2] |
| Purity | ≥98% (commercially available) | ChemScene[2] |
Experimental Protocols
Due to the lack of published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[3][4]
Methodology: Capillary Method [3][4]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. Assuming this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.
Methodology: Distillation Method
-
Apparatus: A micro-distillation apparatus is assembled.
-
Procedure: A small sample of this compound is placed in the distillation flask with a boiling chip. The apparatus is heated gently.
-
Observation: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses. The atmospheric pressure should also be recorded.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation and application.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).
-
Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution.
Methodology: Potentiometric Titration [5]
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Procedure: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken until equilibrium is reached.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the experimental determination of key physicochemical properties.
References
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 2-Anilinoacetamide Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-anilinoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs as potent kinase inhibitors. We delve into detailed experimental protocols, present quantitative biological data in a structured format, and visualize key synthetic and signaling pathways to offer a complete resource for researchers in the field.
Introduction: The Promise of the this compound Scaffold
The relentless pursuit of targeted therapies in cancer has identified protein kinases as critical targets for drug development.[1] Kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting the dysregulated signaling pathways that drive tumor growth and survival.[2] The this compound core, characterized by an acetamide group linked to an aniline moiety, serves as a versatile template for the design of potent and selective kinase inhibitors. Its structural features allow for diverse substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties.
This guide will explore the synthesis of novel this compound derivatives and their activity against key oncogenic kinases, with a particular focus on the PI3K/Akt/mTOR and Src family kinase signaling pathways.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common and effective method involves a multi-step reaction sequence, as outlined below.
General Synthetic Protocol
A widely employed method for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives is the Schotten-Baumann reaction.[3] This procedure typically involves three main steps:
-
Formation of an N-aryl-2-chloroacetamide: Chloroacetic acid is reacted with a primary aromatic amine in the presence of a base, such as 10% sodium hydroxide, to yield the corresponding N-aryl-2-chloroacetamide.[3]
-
Conversion to Acid Chloride: The product from the first step is then refluxed with thionyl chloride to generate the more reactive acid chloride derivative.[3]
-
Amide Bond Formation: Finally, the acid chloride is reacted with another primary aromatic amine in the presence of a base to form the desired N-phenyl-2-(phenyl-amino) acetamide analog.[3]
A representative synthetic scheme is depicted below:
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol describes the synthesis of a specific N-phenyl-2-(phenyl-amino) acetamide derivative.[3]
Step I: Synthesis of 2-chloro-N-phenylacetamide
-
To a solution of aniline (0.01 mol) in a conical flask, add 10% sodium hydroxide solution.
-
Add chloroacetic acid (0.01 mol) to the mixture.
-
Stir the reaction mixture vigorously for 15 minutes.
-
The resulting solid product is filtered, washed with water, and dried.
Step II: Synthesis of 2-chloro-N-phenylacetyl chloride
-
Take the product from Step I (0.01 mol) in a round-bottom flask.
-
Add thionyl chloride (SOCl₂) and reflux the mixture for 30 minutes.
-
Distill off the excess thionyl chloride to obtain the acid chloride.
Step III: Synthesis of N-phenyl-2-(phenylamino)acetamide
-
In a conical flask, dissolve another primary aromatic amine (0.01 mol) in 10% sodium hydroxide solution.
-
Add the acid chloride from Step II to the solution.
-
Shake the flask vigorously for 15 minutes and then reflux for 60 minutes.
-
The solid product that separates out is filtered, washed, and recrystallized from methanol.[3]
Biological Activity and Structure-Activity Relationship (SAR)
Novel this compound analogs have been evaluated for a range of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[3][4] A significant area of investigation has been their potential as kinase inhibitors.
Inhibition of Oncogenic Kinases
Structurally related anilino-quinazoline and anilino-pyrimidine scaffolds have demonstrated potent inhibitory activity against several receptor and non-receptor tyrosine kinases implicated in cancer, such as EGFR, VEGFR-2, and Src.[5][6][7] The this compound core can be considered a flexible analog of these more rigid heterocyclic systems, offering potential for novel binding interactions and improved drug-like properties.
The table below summarizes the inhibitory activities of some anilino-scaffold containing compounds against various kinases. While not all are strictly 2-anilinoacetamides, they provide valuable SAR insights for the design of new analogs.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 10a | EGFR | 1.37 | - | - | [8] |
| 10g | VEGFR-2 | - | A549 | - | [5] |
| 3h | c-Met | <1.0 | MKN-45 | 0.33 | [6] |
| Dasatinib | Src | 0.5 | K562 | <0.001 | [9] |
| Bosutinib | Src | 1.2 | - | - | [9] |
| Saracatinib | c-Src | 2.7 | - | - | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Aniline Substituents: Substitutions on the aniline ring that interacts with the kinase hinge region are crucial for potency. Small, hydrophobic groups are often favored.
-
Acetamide Substituents: The terminal aniline of the this compound scaffold can be modified to explore interactions with the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.
-
Conformational Flexibility: The flexible nature of the acetamide linker allows the molecule to adopt different conformations to fit into the ATP-binding sites of various kinases.
Targeted Signaling Pathways
The anticancer activity of this compound analogs is often attributed to their ability to modulate key signaling pathways that are aberrantly activated in cancer cells.
The PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[][11] Dysregulation of this pathway is a common event in many human cancers.[12]
Inhibitors targeting PI3K, Akt, or mTOR can block this signaling cascade, leading to decreased cancer cell proliferation and survival.[13] The this compound scaffold can be a starting point for designing inhibitors that target one or more of these key kinases.
The Src Family Kinase Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[1] Overexpression and activation of Src are frequently observed in various cancers and are associated with a more aggressive and metastatic phenotype.[7]
Inhibiting Src kinase activity can disrupt these oncogenic processes, making it an attractive target for cancer therapy.[14] The development of selective Src inhibitors based on the this compound scaffold holds promise for new anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the design and discovery of novel kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications allow for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The data presented in this guide highlight the potential of these analogs to target key oncogenic signaling pathways, such as PI3K/Akt/mTOR and Src.
Future research in this area should focus on:
-
Synthesis of diverse libraries of this compound analogs to expand the chemical space and identify novel potent and selective inhibitors.
-
Comprehensive biological evaluation against a broad panel of kinases to determine selectivity profiles.
-
In-depth investigation of the mechanism of action to elucidate how these compounds modulate cellular signaling pathways.
-
Optimization of pharmacokinetic properties to develop candidates with favorable drug-like characteristics for in vivo studies.
By leveraging the insights and methodologies outlined in this technical guide, researchers can accelerate the discovery and development of the next generation of this compound-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Exploration of 2-Anilinoacetamide: A Technical Guide for Drug Discovery Researchers
Introduction: 2-Anilinoacetamide, a molecule featuring both an aniline and an acetamide moiety, represents a core structure with potential for diverse biological activities. Its derivatives have been investigated for a range of therapeutic applications, leveraging the molecule's capacity for various intermolecular interactions. This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing this compound, offering insights into its structural, spectroscopic, and potential biological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Proposed Synthesis Protocol
While specific literature on the synthesis of this compound is not extensively detailed, a plausible and efficient synthetic route can be proposed based on well-established nucleophilic substitution reactions. The following protocol outlines the synthesis of this compound from aniline and 2-chloroacetamide.
Reaction:
Aniline + 2-Chloroacetamide → this compound + HCl
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add 2-chloroacetamide (1.1 equivalents) and a weak base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2 equivalents) to neutralize the hydrochloric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. If DMF was used, dilute with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry.
Caption: Proposed workflow for the synthesis of this compound.
Computational Methodology
A robust computational investigation of this compound can provide valuable insights into its physicochemical properties. The following workflow outlines a standard and effective computational approach.
1. Geometry Optimization and Frequency Analysis:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) is a suitable method for balancing accuracy and computational cost. The B3LYP functional is a widely used and reliable choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set provides a good description of electron distribution and is recommended for accurate geometry and property calculations.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.
-
Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum.
-
2. Spectroscopic Predictions:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at the same DFT level of theory used for geometry optimization.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.
3. Molecular Orbital Analysis:
-
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO is an indicator of chemical stability.
4. Molecular Docking:
-
Software: AutoDock, Glide, or similar molecular docking software.
-
Procedure:
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Receptor Preparation: A suitable protein target is selected. For aniline and acetamide derivatives, potential targets could include kinases or DNA-related enzymes. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: The ligand is docked into the defined binding site of the receptor using a chosen docking algorithm.
-
Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the protein's active site residues.
-
Caption: A typical workflow for computational studies of this compound.
Theoretical Results
The following tables summarize the predicted molecular properties of this compound obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-N (aniline) | 1.402 |
| C=O (amide) | 1.235 | |
| C-N (amide) | 1.358 | |
| Bond Angles (°) | C-N-C (aniline) | 125.4 |
| O=C-N (amide) | 123.1 | |
| Dihedral Angles (°) | C-C-N-C | 15.2 |
Table 2: Predicted Vibrational Frequencies (Selected)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (amine) | 3450 | Asymmetric stretch |
| N-H Stretch (amide) | 3380, 3290 | Asymmetric and symmetric stretches |
| C=O Stretch (amide) | 1685 | Amide I band |
| N-H Bend (amide) | 1620 | Amide II band |
| C-N Stretch (aniline) | 1315 |
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
| C=O | 172.5 | NH (amine) | 5.8 |
| Phenyl C (ipso) | 145.2 | NH₂ (amide) | 7.2, 7.5 |
| Phenyl C (ortho) | 115.8 | Phenyl H (ortho) | 6.8 |
| Phenyl C (meta) | 129.5 | Phenyl H (meta) | 7.2 |
| Phenyl C (para) | 119.3 | Phenyl H (para) | 6.7 |
| CH₂ | 45.1 | CH₂ | 3.9 |
Table 4: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -5.6 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 D |
Potential Biological Activity and Molecular Docking
While the specific biological activity of this compound is not well-documented, the aniline and acetamide scaffolds are present in numerous bioactive molecules, including kinase inhibitors and compounds targeting DNA. For the purpose of this guide, a hypothetical molecular docking study against a protein kinase, a common target for aniline-containing drugs, is proposed.
Caption: The logical flow of a molecular docking study.
A successful docking simulation would reveal the preferred binding mode of this compound within the active site of the target protein. Analysis of the interactions, such as hydrogen bonds between the amide group and backbone residues, or pi-stacking of the aniline ring with aromatic amino acids, can guide the rational design of more potent derivatives.
Conclusion
This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By combining a proposed synthetic route with detailed computational protocols, we have elucidated its likely structural and spectroscopic properties. The presented data and workflows offer a solid foundation for further experimental and computational investigations into the biological potential of this and related molecules. For drug development professionals, this in-depth analysis serves as a valuable starting point for lead optimization and the exploration of novel therapeutic agents based on the this compound scaffold.
2-Anilinoacetamide CAS number and molecular formula
Chemical Identifier:
This technical guide provides a comprehensive overview of 2-anilinoacetamide, a chemical compound with a core structure that has been explored for various biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its synthesis, physicochemical properties, and the biological activities of its derivatives.
Physicochemical Properties and Synthesis
While detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain, its derivatives have been synthesized and studied. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, which share a similar structural backbone, typically involves a multi-step process.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 21969-70-0 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
General Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives
A common synthetic route for producing derivatives of this compound is the Schotten-Baumann reaction. This three-step process is outlined below.
Experimental Protocol: Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives
-
Step 1: Formation of an Intermediate. Chloroacetic acid is reacted with a primary aromatic amine in the presence of a 10% sodium hydroxide solution. The mixture is shaken vigorously to yield an intermediate product.
-
Step 2: Formation of Acid Chloride. The product from Step 1 is then refluxed with thionyl chloride for approximately 30 minutes to produce an acid chloride derivative.
-
Step 3: Final Product Formation. The acid chloride derivative is subsequently reacted with a primary aromatic amine to yield the final N-phenyl-2-(phenyl-amino) acetamide derivative.
Caption: General synthesis workflow for N-phenyl-2-(phenyl-amino) acetamide derivatives.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of pharmacological activities, including anticoagulant, anticonvulsant, and antibacterial effects.
Anticoagulant Activity
Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.
Experimental Protocol: In Vitro Anticoagulant Activity Assessment
The anticoagulant activity of these derivatives is commonly evaluated using the prothrombin time (PT) determination method. This assay measures the time it takes for blood plasma to clot after the addition of tissue factor. An extended PT in the presence of the compound indicates anticoagulant activity.
Anticonvulsant Activity
Several derivatives of this compound have demonstrated anticonvulsant properties in preclinical studies.
Experimental Protocol: Anticonvulsant Activity Screening
The anticonvulsant potential of these compounds is typically assessed using rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. The efficacy of the compounds is often reported as the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures.
Table 2: Anticonvulsant Activity of Selected this compound Derivatives
| Compound Derivative | Test Model | ED₅₀ (mg/kg) |
| Bicyclic (tetralinyl, indanyl) linked derivatives | MES, bicuculline, picrotoxin | >10, <100 |
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been explored.
Experimental Protocol: Antibacterial Susceptibility Testing
The antibacterial activity is often determined using the agar well diffusion method. In this assay, a standardized inoculum of bacteria is spread on an agar plate, and wells are created in the agar. The test compound is then added to the wells. After incubation, the diameter of the zone of inhibition around the well is measured to determine the antibacterial efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, can also be determined using broth microdilution methods.
Signaling Pathways
While the precise signaling pathways for this compound are not well-defined, some of its derivatives have been suggested to interact with key biological targets. For instance, the anticoagulant activity of certain derivatives is attributed to the inhibition of Factor VIIa, which is a critical component of the extrinsic pathway of the coagulation cascade.
Caption: Inhibition of Factor VIIa by this compound derivatives in the extrinsic coagulation pathway.
Conclusion
This compound serves as a foundational structure for the development of various biologically active compounds. Its derivatives have demonstrated promising anticoagulant, anticonvulsant, and antibacterial properties in preliminary studies. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound and its analogues. This guide provides a summary of the existing knowledge to aid researchers in their exploration of this chemical scaffold.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Anilinoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 2-anilinoacetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 2-chloro-N-phenylacetamide, through the reaction of aniline with chloroacetyl chloride. The subsequent step involves the nucleophilic substitution of the chloride with an amino group to yield the final product. This guide includes comprehensive experimental procedures, a summary of relevant quantitative data, and visual diagrams to illustrate the reaction workflow and logical progression of the synthesis.
Introduction
This compound and its derivatives are of significant interest in the field of pharmaceutical sciences due to their diverse biological activities. The core structure serves as a versatile scaffold for the development of novel therapeutic agents. A reliable and well-documented synthetic protocol is essential for researchers engaged in the exploration of this chemical space. This application note aims to provide a clear and reproducible methodology for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of the intermediate, 2-chloro-N-phenylacetamide, a crucial precursor for this compound. Data for the final product is less prevalent in the initial search results, highlighting a potential area for further experimental optimization and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 91-93 | 69 | [1] |
Experimental Protocols
This synthesis is performed in two main stages: the synthesis of 2-chloro-N-phenylacetamide and its subsequent conversion to this compound.
Part 1: Synthesis of 2-Chloro-N-phenylacetamide
This procedure details the synthesis of the chloroacetamide intermediate by reacting aniline with chloroacetyl chloride.[1]
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve aniline in glacial acetic acid.
-
Add sodium acetate to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution over a period of 2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-phenylacetamide.
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of 2-chloro-N-phenylacetamide to the final product, this compound, through a nucleophilic substitution reaction. This is a generalized procedure based on common organic chemistry principles, as a detailed protocol for this specific conversion was not explicitly found in the initial search results. A common method would involve reaction with ammonia.
Materials:
-
2-Chloro-N-phenylacetamide
-
Ammonia solution (e.g., aqueous or in an organic solvent)
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-chloro-N-phenylacetamide in a suitable solvent, such as ethanol, in a pressure-resistant reaction vessel.
-
Add an excess of ammonia solution to the vessel.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (a typical starting point would be 50-80 °C for several hours).
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Visual Diagrams
Diagram 1: Chemical Reaction Workflow for this compound Synthesis
References
Comprehensive Analytical Methods for the Characterization of 2-Anilinoacetamide
Introduction
2-Anilinoacetamide and its derivatives are important structural motifs in medicinal chemistry and drug development, exhibiting a range of biological activities. A thorough analytical characterization is crucial for confirming the identity, purity, and stability of these compounds. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using a suite of modern analytical techniques. These methods are essential for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of pharmaceuticals containing this scaffold.
The analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Chromatographic Methods (HPLC and GC-MS), Thermal Analysis (TGA/DTA), and X-ray Crystallography. For each technique, a detailed experimental protocol is provided, along with expected data and interpretation guidelines.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Data and Interpretation:
The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₅) | 6.8 - 7.5 | Multiplet | 5H |
| Methylene protons (-CH₂-) | ~3.8 | Singlet | 2H |
| Amide protons (-NH₂) | 5.3 - 7.7 (broad) | Singlet | 2H |
| Anilino proton (-NH-) | 3.4 (broad) | Singlet | 1H |
Note: The chemical shifts of NH and NH₂ protons can be broad and their positions can vary depending on the solvent and concentration.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.
-
Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with single peaks for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected Data and Interpretation:
The ¹³C NMR spectrum will show signals for each unique carbon atom in this compound.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | ~168 |
| Aromatic carbons (C₆H₅) | 110 - 152 |
| Methylene carbon (-CH₂-) | ~30 |
Note: The exact chemical shifts can be influenced by the solvent and substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.[2]
-
Instrument Setup: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Acquisition: Collect a background spectrum of the empty sample holder or KBr pellet, then collect the sample spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Data and Interpretation:
The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.[3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine and amide) | 3400 - 3200 | Medium-Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (amide I) | ~1650 | Strong |
| N-H bend (amide II) | ~1550 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-N stretch | 1350 - 1000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.[4][5]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and record the spectrum over a wavelength range of approximately 200-400 nm.
-
Data Acquisition: Use a cuvette containing the pure solvent as a reference.
-
Data Processing: The absorbance spectrum is plotted as absorbance versus wavelength.
Expected Data and Interpretation:
The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the anilino and acetamide chromophores. The presence of the aniline moiety will likely result in two main absorption bands.
| Electronic Transition | Expected λ_max (nm) |
| π → π* (aromatic ring) | ~240 |
| n → π* (carbonyl group) | ~280 |
Note: The exact position and intensity of the absorption bands can be influenced by the solvent polarity.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1]
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Expected Data and Interpretation:
The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺) and various fragment ions.
Table of Expected Fragments for this compound (MW = 150.18 g/mol ):
| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |
| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 106 | [C₆H₅NHCH₂]⁺ | Loss of CONH₂ |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of the N-CH₂ bond |
| 77 | [C₆H₅]⁺ | Loss of NH₂ from the anilino group |
| 44 | [CONH₂]⁺ | α-cleavage at the carbonyl group |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to an absorption maximum of this compound (e.g., 240 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility and potential thermal lability of the amide group, derivatization may be necessary for robust GC-MS analysis.[8][9]
Protocol:
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture to form the trimethylsilyl derivative.[10]
-
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: Operate in EI mode and scan a suitable mass range (e.g., m/z 50-500).
-
-
Analysis: Inject a small volume of the derivatized sample and acquire the total ion chromatogram and mass spectra.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.[11][12][13]
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and a reference material.[11][14]
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina).
-
Instrument Setup:
-
Place the sample and a reference crucible (usually empty) into the TGA/DTA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Program a heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).
-
-
Data Acquisition: Record the sample weight and the temperature difference as a function of the furnace temperature.
Expected Data and Interpretation:
-
TGA Curve: A plot of mass percentage versus temperature. A sharp decrease in mass indicates decomposition.
-
DTA Curve: A plot of the temperature difference (ΔT) versus temperature. Endothermic peaks (downward) can indicate melting or decomposition, while exothermic peaks (upward) can indicate crystallization or oxidation.
For this compound, one would expect to observe a melting endotherm followed by a decomposition profile at higher temperatures.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[15][16]
Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[17]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined, and an electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.[15]
Expected Data:
The final output is a detailed three-dimensional model of the this compound molecule in the crystal lattice, including precise bond lengths, bond angles, and intermolecular interactions.
Visualizations
Caption: Comprehensive analytical workflow for the characterization of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. compoundchem.com [compoundchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. nanoqam.ca [nanoqam.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. daneshyari.com [daneshyari.com]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weber.hu [weber.hu]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 12. Thermal analysis - TGA & DTA | PPTX [slideshare.net]
- 13. web.abo.fi [web.abo.fi]
- 14. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol for HPLC Analysis and Purification of 2-Anilinoacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Anilinoacetamide is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, robust methods for its analysis and purification are essential to ensure quality, purity, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and the preparative purification of such compounds.[1][2] This document provides detailed protocols for the analytical determination of purity and the preparative isolation of this compound using reversed-phase HPLC (RP-HPLC).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for method development in HPLC.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [3][4] |
| Molecular Weight | 150.18 g/mol | [3][4] |
| SMILES | C1=CC=C(C=C1)NCC(=O)N | [3][4] |
| LogP | 0.5838 | [3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
The presence of a phenyl group and an acetamide group gives the molecule a moderate polarity, making it suitable for reversed-phase chromatography. The aromatic ring provides a chromophore, allowing for strong UV absorbance, which is ideal for detection.[5]
Section 1: Analytical HPLC Method
This method is designed for the quantitative analysis of this compound to determine its purity and identify any impurities.
Experimental Protocol
-
Instrumentation and Consumables:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array (DAD) or UV detector.
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.
-
HPLC grade formic acid (FA) or trifluoroacetic acid (TFA).
-
Volumetric flasks and pipettes for sample and mobile phase preparation.
-
0.45 µm syringe filters for sample clarification.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
All mobile phases should be degassed before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working standard of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following table summarizes the recommended chromatographic conditions for the analytical method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B over 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or DAD scan 200-400 nm) |
| Expected Retention Time | Approximately 7-9 minutes |
Section 2: Preparative HPLC Method
This method is designed for the purification of this compound from a crude reaction mixture or to isolate it from impurities. The protocol is scaled up from the analytical method.[2][6]
Experimental Protocol
-
Instrumentation and Consumables:
-
Preparative HPLC system with a high-pressure binary pump, an autosampler or manual injector, a fraction collector, and a UV detector with a preparative flow cell.[7][8]
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
HPLC grade acetonitrile and water.
-
HPLC grade formic acid or trifluoroacetic acid (use of a volatile buffer is recommended for easier product recovery).[2]
-
Rotary evaporator for solvent removal from collected fractions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare a sufficient volume of mobile phase for the entire purification run.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition (e.g., 90% A, 10% B) to a high concentration (e.g., 50-100 mg/mL).
-
Ensure the sample is fully dissolved and filter if any particulate matter is present.
-
-
Chromatographic Conditions: The following table summarizes the recommended chromatographic conditions for the preparative method.
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-70% B over 20 min, followed by a steep increase to 95% B to wash the column |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Detection Wavelength | 254 nm |
| Fraction Collection | Triggered by UV signal threshold |
-
Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified solid product.
-
Data Presentation
Summary of HPLC Methods and Expected Results
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Purity assessment and quantification | Isolation and purification |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1-5 mL |
| Sample Concentration | ~0.1 mg/mL | 50-100 mg/mL |
| Expected Purity | >98% for standard | >99% for purified product |
| Expected Yield | N/A | Dependent on crude purity |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis and purification of this compound.
Factors Influencing HPLC Peak Resolution
Caption: Key factors affecting peak resolution in HPLC.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. agilent.com [agilent.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(Phenylamino)acetamide | C8H10N2O | CID 15370319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lcms.cz [lcms.cz]
- 7. ardena.com [ardena.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Acetanilide as a Representative Anilinoacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for acetanilide, serving as a representative example for the structural elucidation of 2-anilinoacetamide and related compounds. Due to the limited availability of published, assigned spectral data for this compound, this application note utilizes the well-characterized spectra of acetanilide to illustrate the principles and protocols. Detailed experimental procedures for sample preparation and data acquisition are provided, alongside a comprehensive analysis of the spectral data presented in tabular format. Visualizations of the experimental workflow and data analysis logic are included to facilitate understanding.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug development for the unambiguous determination of molecular structure. ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the spectral analysis of acetanilide (N-phenylacetamide), a compound structurally related to this compound. The principles and methods described herein are directly applicable to the analysis of this compound and other similar small molecules.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 6.7 - 7.2 | Doublet | 2H |
| H-3', H-5' | 7.2 - 7.4 | Triplet | 2H |
| H-4' | 6.9 - 7.1 | Triplet | 1H |
| NH (Anilino) | 4.0 - 5.0 | Broad Singlet | 1H |
| CH₂ | 3.8 - 4.2 | Singlet | 2H |
| NH₂ (Amide) | 5.5 - 7.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1' | 145 - 150 |
| C-2', C-6' | 110 - 115 |
| C-3', C-5' | 128 - 132 |
| C-4' | 118 - 122 |
| CH₂ | 45 - 50 |
| C=O | 170 - 175 |
Experimental ¹H and ¹³C NMR Data for Acetanilide
The following tables summarize the experimentally obtained ¹H and ¹³C NMR data for acetanilide in deuterated chloroform (CDCl₃).[1]
Table 3: ¹H NMR Spectral Data of Acetanilide in CDCl₃ [1]
| Signal | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| 1 | 2.1 | Singlet | - | 3H | CH₃ |
| 2 | 7.0 | Triplet | 7.4 | 1H | para-H |
| 3 | 7.2 | Triplet | 7.4 | 2H | meta-H |
| 4 | 7.4 | Doublet | 7.4 | 2H | ortho-H |
| 5 | ~8.75 | Broad Singlet | - | 1H | NH |
Table 4: ¹³C NMR Spectral Data of Acetanilide in CDCl₃ [1]
| Signal | Chemical Shift (δ) in ppm | Assignment |
| 1 | 24.1 | CH₃ |
| 2 | 120.4 | ortho-C |
| 3 | 124.1 | para-C |
| 4 | 128.7 | meta-C |
| 5 | 138.2 | ipso-C |
| 6 | 169.5 | C=O |
Experimental Protocols
The following protocols are standard procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample (e.g., acetanilide) for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a depth of approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Visualizations
The following diagram illustrates the general workflow for the NMR spectral analysis of a small molecule like acetanilide.
This diagram outlines the logical steps involved in analyzing the acquired NMR data to confirm the structure of the compound.
Conclusion
This application note provides a comprehensive protocol and data analysis framework for the ¹H and ¹³C NMR characterization of acetanilide, a structural analog of this compound. The detailed methodologies and tabulated spectral data serve as a valuable resource for researchers in the fields of organic synthesis and pharmaceutical development. The principles outlined here can be readily adapted for the structural elucidation of a wide range of similar small molecules, facilitating efficient and accurate compound characterization.
References
Application Notes and Protocols for the Biological Evaluation of 2-Anilinoacetamide in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Anilinoacetamide and its derivatives represent a class of small molecules with potential therapeutic applications, including anti-inflammatory and anticancer activities. The biological evaluation of these compounds in cell-based assays is a critical step in the drug discovery process, providing insights into their cytotoxic effects, mechanism of action, and potential for further development. These application notes provide detailed protocols for assessing the biological activity of this compound in cellular models, focusing on cytotoxicity, apoptosis induction, and cell cycle perturbation.
Data Presentation
Due to the limited availability of public data for the parent this compound, the following tables present illustrative quantitative data for a hypothetical derivative, "this compound Derivative X," to demonstrate the format for data presentation. Researchers should replace this with their own experimental data.
Table 1: Cytotoxicity of this compound Derivative X in Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h Treatment |
| A549 (Lung Carcinoma) | 15.2 ± 1.8 |
| MCF-7 (Breast Adenocarcinoma) | 22.5 ± 2.5 |
| HeLa (Cervical Adenocarcinoma) | 18.9 ± 2.1 |
| HepG2 (Hepatocellular Carcinoma) | 25.1 ± 3.0 |
IC₅₀ values were determined using the MTT assay.
Table 2: Apoptosis Induction by this compound Derivative X in A549 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0.1% DMSO) | 3.5 ± 0.5 | 2.1 ± 0.3 |
| 7.5 (0.5 x IC₅₀) | 15.8 ± 1.9 | 8.2 ± 1.1 |
| 15 (IC₅₀) | 35.2 ± 3.1 | 18.5 ± 2.0 |
| 30 (2 x IC₅₀) | 52.1 ± 4.5 | 25.7 ± 2.8 |
Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 24 hours of treatment.
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound Derivative X
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.4 ± 4.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| 15 (IC₅₀) | 72.8 ± 5.1 | 15.3 ± 1.8 | 11.9 ± 1.5 |
Cell cycle distribution was determined by propidium iodide staining and flow cytometry after 24 hours of treatment.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1]
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[1]
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cell. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for cell-based assays of this compound.
References
Application Notes and Protocols for 2-Anilinoacetamide Derivatives as Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-anilinoacetamide scaffold represents a versatile pharmacophore for the design of potent and selective kinase inhibitors. This structural motif can be readily modified to optimize interactions within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways. These application notes provide a comprehensive overview of the use of this compound derivatives in cancer research, including detailed protocols for their evaluation and characterization.
Data Presentation: In Vitro Efficacy of 2-Anilino-Scaffold Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative compounds based on the broader 2-anilino-scaffold, which includes derivatives of anilinopyrimidine, anilinoquinazoline, and other related structures. This data provides a comparative reference for the potency and selectivity of this class of inhibitors against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 2-Anilino-Scaffold Compounds
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Anilinopyrimidine 1 | c-Met | 1.3 | Crizotinib | 11 |
| VEGFR-2 | 0.035 | |||
| Anilinoquinazoline 2 | EGFR | 10.8 | Erlotinib | 2 |
| HER2/ErbB2 | 9.2 | |||
| Nilotinib Analog (2c) | Abl | 135.8 | Nilotinib | <2.54 |
| Kit | 54.94 | 14.70 | ||
| PDGFRα | 8.20 | <2.54 | ||
| 2-Anilino Triazolopyrimidine (3d) | Tubulin Polymerization | 450 | Combretastatin A-4 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Data is compiled from various sources.[2][3][4]
Table 2: Antiproliferative Activity of Representative 2-Anilino-Scaffold Compounds in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Anilinopyrimidine 3g | MKN-45 | Gastric Carcinoma | 0.33 |
| EBC-1 | Lung Squamous Cell Carcinoma | 1.7 | |
| Anilinoquinazoline 2 | PC3 | Prostate Cancer | 6.6 |
| HT29 | Colorectal Adenocarcinoma | 6.7 | |
| MCF7 | Breast Adenocarcinoma | 4.9 | |
| 2-Anilino Triazolopyrimidine (3d) | HeLa | Cervical Cancer | 0.038 |
| A549 | Lung Carcinoma | 0.043 | |
| HT-29 | Colorectal Adenocarcinoma | 0.030 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.43 |
IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%. Data is compiled from various sources.[2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the effect of a this compound derivative on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compound
-
MTT or MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Protocol 3: Western Blotting for Target Engagement
This protocol is used to determine if the this compound derivative inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.
Materials:
-
Cancer cell line of interest
-
This compound test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of the this compound compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the reduction in phosphorylation.
-
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to assess whether the this compound derivative induces programmed cell death (apoptosis) in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound test compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population can be differentiated into four groups:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.
Visualizations
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and the mechanism of inhibition by a this compound derivative.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of a this compound kinase inhibitor.
Mechanism of Apoptosis Induction
Caption: General mechanism of apoptosis induction by a this compound kinase inhibitor.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel kinase inhibitors for cancer therapy. The data on related anilino-scaffolds demonstrate that these compounds can potently and selectively inhibit key oncogenic kinases, leading to decreased cancer cell proliferation and the induction of apoptosis. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of new this compound derivatives. Further optimization of this scaffold has the potential to yield next-generation targeted therapies with improved efficacy and safety profiles for the treatment of various malignancies.
References
- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 2-Anilinoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. 2-Anilinoacetamide and its derivatives have emerged as a class of compounds with potential antimicrobial properties. This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of this compound, including methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing by disk diffusion. These protocols are designed to provide a robust framework for researchers engaged in the initial screening and characterization of new chemical entities.
Data Presentation
The quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 32 | 2 | Bactericidal |
| Bacillus subtilis ATCC 6633 | Gram-positive | 32 | 128 | 4 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 | >2 | Bacteriostatic |
Experimental Workflow
The overall workflow for assessing the antimicrobial activity of a novel compound like this compound involves a series of sequential assays to determine its inhibitory and bactericidal capabilities.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
0.5 McFarland turbidity standard
-
Sterile DMSO (or other suitable solvent)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube of MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).[1]
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Protocol 2: Agar Disk Diffusion Test
This method qualitatively assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound stock solution
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate to create a bacterial lawn.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound solution (e.g., 30 µg).
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
Include a positive control disk (a standard antibiotic) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]
Materials:
-
Results from the MIC test (microtiter plate)
-
Sterile MHA plates
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[2]
-
Hypothetical Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, a plausible hypothesis is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism is common to many antimicrobial agents.
References
Application Note: Development of a Bioactivity Assay for 2-Anilinoacetamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Anilinoacetamide scaffold is a versatile chemical structure of significant interest in medicinal chemistry and drug discovery. Compounds bearing this moiety have been explored for a variety of biological activities. Establishing a robust and reproducible bioactivity assay is a critical first step in characterizing these compounds, understanding their mechanism of action, and advancing them through the drug development pipeline.
This document provides detailed protocols for two fundamental bioactivity assays: an in vitro kinase inhibition assay to determine potency against specific enzyme targets, and a cell-based viability assay to assess cytotoxic or anti-proliferative effects. These assays are essential for the initial screening and characterization of novel this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound compounds against a specific protein kinase. This assay quantifies the compound's potency as a direct inhibitor of enzyme activity.
Assay Principle: This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal; high kinase activity results in low ATP levels and a dim signal, while effective inhibition results in high ATP levels and a bright signal.[1][2]
Experimental Protocol:
-
Compound Preparation:
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle control to the wells of a white, opaque 384-well assay plate.
-
Add 10 µL of a 2.5x kinase/substrate mixture containing the purified kinase and its specific substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.[1][3]
-
-
Initiation of Kinase Reaction:
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.[1] This time may be adjusted based on the specific kinase's activity.
-
-
Signal Detection:
-
Measurement:
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Data Presentation:
The inhibitory activity of a representative this compound compound against a panel of kinases is summarized in the table below.
| Kinase Target | Representative this compound | IC50 (nM) |
| Kinase A | Compound X | 25 |
| Kinase B | Compound X | 150 |
| Kinase C | Compound X | >5000 |
| Kinase D | Compound X | 850 |
Visualizations:
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Caption: Potential inhibition point in a kinase cascade.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells. The insoluble crystals are dissolved, and the absorbance of the resulting colored solution is measured.[5][6]
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound compound in complete culture medium from a DMSO stock.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[6]
-
-
Incubation:
-
MTT Addition and Incubation:
-
Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.[6]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the crystals.[6]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[5][6]
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation:
The cytotoxic effect of a representative this compound compound on various cancer cell lines is summarized in the table below.
| Cell Line | Cancer Type | Representative this compound | GI50 (µM) after 72h |
| MCF-7 | Breast | Compound Y | 1.5 |
| HCT116 | Colon | Compound Y | 5.2 |
| A549 | Lung | Compound Y | 12.8 |
| U87 MG | Glioblastoma | Compound Y | >50 |
Visualization:
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Anilinoacetamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Anilinoacetamide and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate and sensitive quantification of these compounds in various biological and pharmaceutical matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
Principle
The method employs reversed-phase liquid chromatography for the separation of this compound from matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion, corresponding to the protonated molecule of this compound ([M+H]⁺), is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection method ensures accurate quantification even in complex matrices.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the matrix, or a stable isotope-labeled this compound. For this protocol, Lidocaine is proposed as a suitable internal standard due to its structural similarities and common use in LC-MS applications.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
LC-MS grade formic acid (FA)
-
Ultrapure water
-
Control matrix (e.g., human plasma, formulation blank)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Method
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 50 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the proposed MRM transitions and other quantitative parameters for this compound and the internal standard, Lidocaine. These values are predictive and should be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 151.1 | 93.1 | 100 | 20 |
| This compound | 151.1 | 77.1 | 100 | 35 |
| Lidocaine (IS) | 235.2 | 86.1 | 100 | 15 |
Visualization of Experimental Workflow and Fragmentation Pathway
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Proposed fragmentation pathway of this compound.
Discussion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The proposed protein precipitation protocol is a straightforward and effective method for sample cleanup in plasma. The chromatographic conditions are designed to provide good retention and peak shape for this moderately polar analyte.
The primary fragmentation of the protonated this compound molecule (m/z 151.1) is expected to involve the cleavage of the amide bond, leading to the formation of the anilinium ion (m/z 93.1). A further fragmentation of the anilinium ion can result in the loss of an amino group to form the phenyl cation (m/z 77.1). These fragmentation pathways are common for similar structures.[4][5] The selection of these specific transitions in MRM mode ensures high selectivity and minimizes potential interferences from the matrix.
Method validation should be performed according to regulatory guidelines to assess linearity, accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise results, as it compensates for variability in sample preparation and matrix effects.[6]
Conclusion
This application note outlines a comprehensive LC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, provide a solid foundation for researchers in the pharmaceutical industry to develop and validate a reliable analytical method for their specific applications.
References
- 1. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting common problems in 2-Anilinoacetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-anilinoacetamide. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and practical synthesis is a two-step process:
-
N-acylation of aniline: Aniline is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Nucleophilic substitution: The 2-chloro-N-phenylacetamide is then reacted with an amine, such as aniline or ammonia, to yield this compound.
Q2: What is the primary challenge in the synthesis of this compound?
A2: A primary challenge is controlling the selectivity and minimizing side reactions in both steps. In the first step, over-acylation can be an issue if reaction conditions are not controlled. In the second step, the nucleophilic substitution can be sluggish or lead to undesired byproducts if the conditions are not optimized.
Q3: How can I purify the crude this compound?
A3: Purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol. Column chromatography can also be employed for higher purity, although it is a more complex and time-consuming method.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
This protocol describes a standard method for the synthesis of the intermediate, 2-chloro-N-phenylacetamide.
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol outlines the conversion of 2-chloro-N-phenylacetamide to the final product, this compound.
Materials:
-
2-Chloro-N-phenylacetamide
-
Aniline or aqueous ammonia
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (if necessary, e.g., sodium carbonate)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-N-phenylacetamide (1.0 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
-
Add an excess of the amine (aniline or concentrated aqueous ammonia, typically 2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters and Physical Properties
| Parameter | Step 1: 2-Chloro-N-phenylacetamide | Step 2: this compound |
| Typical Yield | 80-95% | 60-80% |
| Melting Point (°C) | 136-139[1] | ~125 |
| Typical TLC Solvents | Hexane:Ethyl Acetate (e.g., 3:1) | Dichloromethane:Methanol (e.g., 9:1) |
| Typical Rf Value | ~0.5-0.6 | ~0.3-0.4 |
Troubleshooting Guide
Low Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC to ensure all starting material is consumed. - Increase reaction time or temperature, but monitor for potential degradation of the product. |
| Formation of Byproducts | - In Step 1, control the stoichiometry of reactants carefully to avoid di-acylation. Add chloroacetyl chloride dropwise at low temperature. - In Step 2, ensure an adequate excess of the amine to drive the reaction to completion and minimize unreacted starting material. |
| Product Loss During Workup | - Optimize the extraction and recrystallization solvents to minimize product solubility in the washings. - Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from dissolving in the aqueous phase. |
| Hydrolysis of Chloroacetyl Chloride | - Use anhydrous solvents and reagents for Step 1 and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Presence of Impurities
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC. - Adjust the stoichiometry of the reactants. - During workup of Step 1, wash the organic layer with dilute acid to remove unreacted aniline. |
| Di-acylated Byproduct (in Step 1) | - Maintain a 1:1 molar ratio of aniline to chloroacetyl chloride. - Add the chloroacetyl chloride slowly at a low temperature to control the reaction rate. |
| Unreacted 2-Chloro-N-phenylacetamide (in Step 2) | - Increase the reaction time or temperature. - Use a larger excess of the amine. |
| Over-alkylation Products (in Step 2) | - Use a sufficient excess of the amine nucleophile to favor the desired mono-substitution. |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical steps for troubleshooting low reaction yield.
References
Technical Support Center: Optimizing Reaction Conditions for High Yield of 2-Anilinoacetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-anilinoacetamide for high yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the nucleophilic substitution of 2-chloro-N-phenylacetamide with ammonia. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate or too high, leading to side reactions.
-
Solution: Experiment with a temperature range, for example, from room temperature up to 50-60°C. Start with a lower temperature and gradually increase it while monitoring for the formation of byproducts.
-
-
Insufficient Ammonia Concentration: The concentration of aqueous ammonia might be too low to drive the reaction forward effectively.
-
Solution: Use a more concentrated solution of aqueous ammonia. Ensure a significant molar excess of ammonia to favor the desired substitution reaction.
-
-
Poor Solubility of Starting Material: 2-chloro-N-phenylacetamide may have limited solubility in the reaction medium, reducing the effective concentration.
-
Solution: Consider the use of a co-solvent that is miscible with aqueous ammonia and can help solubilize the starting material. Ethanol or isopropanol are common choices.
-
Q2: I am observing significant amounts of an impurity alongside my desired product. What could this impurity be and how can I minimize its formation?
A2: A common impurity in this reaction is the hydrolysis product of the starting material, 2-hydroxy-N-phenylacetamide. This occurs when the chloro group is displaced by a hydroxide ion from the aqueous solution instead of ammonia.
-
Minimization Strategies:
-
Use a high concentration of ammonia: A large excess of ammonia will kinetically favor the desired amination reaction over the competing hydrolysis.
-
Control the temperature: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Minimize reaction time: Once the formation of the desired product has plateaued (as determined by TLC), work up the reaction to prevent prolonged exposure to aqueous conditions.
-
Another potential impurity is the product of over-alkylation, where the newly formed this compound acts as a nucleophile and reacts with another molecule of 2-chloro-N-phenylacetamide.
-
Minimization Strategies:
-
Maintain a large excess of ammonia: This ensures that 2-chloro-N-phenylacetamide is more likely to react with ammonia rather than the product.
-
Q3: The purification of my crude product by recrystallization is resulting in a low recovery of pure this compound. What can I do to improve the recrystallization process?
A3: Low recovery during recrystallization is often due to the choice of solvent, the volume of solvent used, or the cooling process.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solubility tests with various solvents to find the optimal one. Common solvents for recrystallization of similar amides include ethanol, water, or a mixture of the two.[1]
-
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Process: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Do not disturb the solution during the cooling process.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and direct precursor is 2-chloro-N-phenylacetamide. This can be synthesized by reacting aniline with chloroacetyl chloride.
Q2: What is a typical solvent for the reaction of 2-chloro-N-phenylacetamide with ammonia?
A concentrated aqueous solution of ammonia often serves as both the reagent and the solvent. To improve the solubility of the starting material, a co-solvent like ethanol can be used.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (2-chloro-N-phenylacetamide) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q4: What are the key safety precautions I should take during this synthesis?
-
Chloroacetyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.
-
Concentrated ammonia is a corrosive and pungent gas. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 50°C | 70°C | Moderate yield at RT, potentially higher at 50°C, risk of side reactions at 70°C. |
| Ammonia Conc. | 15% Aqueous | 28% Aqueous | Gaseous NH3 | Yield increases with higher ammonia concentration. |
| Solvent | Aqueous Ammonia | Aq. Ammonia/Ethanol (1:1) | Aqueous Ammonia | Co-solvent may improve yield by increasing solubility of the starting material. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Optimal time to be determined by monitoring; prolonged time may increase byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
To a pressure-resistant vessel, add 2-chloro-N-phenylacetamide (1.0 eq) and a concentrated aqueous solution of ammonia (e.g., 28%, large excess, e.g., 20-30 eq).
-
If solubility is an issue, a co-solvent such as ethanol can be added.
-
Seal the vessel and stir the mixture at room temperature or heat to a moderate temperature (e.g., 50°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the excess ammonia and solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Mandatory Visualization
References
Technical Support Center: Improving the Solubility of 2-Anilinoacetamide for Biological Assays
Welcome to the technical support center for 2-Anilinoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on its chemical structure (containing both a phenyl ring and an amide group), this compound is predicted to have low aqueous solubility. For initial solubilization to create a stock solution, it is recommended to start with a polar aprotic solvent such as Dimethyl sulfoxide (DMSO). Qualitative data suggests that this compound is slightly soluble in DMSO and methanol.
Q2: My this compound powder is not dissolving well in DMSO at room temperature. What can I do?
A2: If you are encountering issues with dissolving this compound in DMSO, you can try gentle warming of the solution (e.g., to 37°C) or brief sonication. These methods can help overcome the activation energy required for dissolution. However, be cautious with prolonged heating, as it may degrade the compound. Always ensure your DMSO is of high purity and anhydrous, as water contamination can significantly reduce the solubility of many organic compounds.[1]
Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: Determine the highest final concentration of DMSO that your biological assay can tolerate without causing toxicity or artifacts.[2] For many cell lines, this is typically between 0.1% and 0.5%.[3][4]
-
Use a Step-wise or Reverse Dilution: Instead of a single, large dilution, add the aqueous buffer to your DMSO stock in a stepwise manner with mixing at each step. Alternatively, try a "reverse dilution" by adding the small volume of your DMSO stock dropwise into the vortexing aqueous buffer.[1] This rapid dispersion can sometimes prevent precipitation.[1]
-
Lower the Final Compound Concentration: It's possible that the final concentration of this compound in your assay exceeds its aqueous solubility limit, even in the presence of a co-solvent. Try testing a lower concentration of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The maximum tolerable DMSO concentration is highly cell-line dependent.[4] While many robust cell lines can tolerate up to 0.5% DMSO for short-term assays, sensitive or primary cells may show adverse effects at concentrations as low as 0.1%.[2][3] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO for your specific cell line and assay conditions.
| DMSO Concentration | General Observations in Cell Culture |
| < 0.1% | Generally considered safe for most cell lines, including sensitive ones, for long-term exposure.[3][4] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for exposures up to 72 hours.[3] This is a common range for in vitro assays. |
| 0.5% - 1.0% | May induce stress, cytotoxicity, or off-target effects in some cell lines.[3][4] |
| > 1.0% | Generally considered toxic and can cause significant cell death or altered cellular function.[3] |
Q5: Can I use pH modification to improve the solubility of this compound?
A5: Yes, pH modification can be an effective strategy. This compound has a secondary amine group which can be protonated at acidic pH. This ionization typically increases the aqueous solubility of a compound.[5] Qualitative data indicates that N-phenylglycinamide (a synonym for this compound) has slight solubility in heated aqueous acid.[6] Therefore, preparing your assay buffer at a slightly acidic pH (e.g., pH 6.0) may improve its solubility. However, you must ensure that the chosen pH is compatible with your biological assay.
Q6: Are there other solubilizing agents I can use besides co-solvents and pH adjustment?
A6: Yes, another common approach is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can form inclusion complexes with poorly soluble molecules, like this compound, effectively encapsulating the hydrophobic parts of the molecule and presenting a more water-soluble complex to the aqueous environment.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Troubleshooting Guides
Problem: Compound Precipitation Upon Dilution in Aqueous Buffer
This guide provides a step-by-step workflow to address the common issue of a compound precipitating when its concentrated DMSO stock solution is diluted into an aqueous buffer.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Warming device (e.g., water bath at 37°C, optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine if adjusting the pH of the aqueous buffer can improve the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Buffer Preparation: Prepare a set of buffers at the desired pH values.
-
Compound Addition: Add an excess amount of solid this compound to a fixed volume of each buffer.
-
Equilibration: Seal the samples and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., measuring absorbance at its λmax or by HPLC).
-
Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range for solubilization.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound using HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Compound Addition: Add the pre-weighed this compound to the HP-β-CD solution.
-
Complexation:
-
Vortex the mixture to disperse the compound.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
-
Verification: Observe the solution for clarity. If some compound remains undissolved, the saturation limit may have been reached. The solution can be filtered or centrifuged to remove any undissolved solid.
-
Usage: The resulting clear solution contains the this compound:HP-β-CD complex and can be used for biological assays. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiments.
Caption: Cyclodextrin inclusion complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D(-)-Phenylglycinamide CAS#: 6485-67-2 [m.chemicalbook.com]
- 7. oatext.com [oatext.com]
Technical Support Center: Purification of Crude 2-Anilinoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-anilinoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude this compound product?
A2: The crude product, typically synthesized from the reaction of aniline and 2-chloroacetamide, may contain unreacted starting materials such as aniline and 2-chloroacetamide. Side products could include di-substituted products or products from the hydrolysis of 2-chloroacetamide.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Based on the structure of this compound, which has both polar (amide) and non-polar (phenyl) groups, suitable solvent systems could be a single solvent like ethanol or a two-solvent mixture such as ethanol/water or ethyl acetate/hexane.[3] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude product.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, try using a larger volume of the solvent to ensure the compound dissolves completely at the solvent's boiling point. Alternatively, using a different solvent system might be necessary. A slower cooling rate can also sometimes promote crystallization over oiling out.
Q5: What is a typical stationary and mobile phase for the column chromatography of this compound?
A5: For a moderately polar compound like this compound, silica gel is a suitable stationary phase.[4][5] A common mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more of the hot solvent in small portions until the product dissolves.[1] |
| Incorrect solvent choice. | Perform solubility tests to find a more suitable solvent or solvent system.[1] | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[8] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Low recovery of pure product. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product.[8] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[9] | |
| Crystals were washed with a solvent at room temperature. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[9] | |
| Product purity is still low after recrystallization. | Inappropriate solvent choice that does not effectively leave impurities in the solution. | Select a solvent system where the impurities are either very soluble or insoluble at all temperatures. |
| Cooling was too fast, trapping impurities. | Ensure a slow cooling process to allow for the formation of a pure crystal lattice. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | Incorrect mobile phase composition. | Optimize the eluent system using TLC to achieve a clear separation between the spots of your product and the impurities.[7] An Rf value of 0.2-0.4 for the desired compound is often ideal for good separation on a column.[7] |
| Column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[5] | |
| Column was overloaded with the crude product. | Use an appropriate amount of crude product for the size of the column. A general rule is to use about 1g of crude product for every 10-20g of silica gel. | |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[7] |
| Elution is too fast, and all compounds come out together. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of bands on the column. | The sample is not very soluble in the mobile phase. | Apply the sample to the column in a minimal amount of a solvent in which it is highly soluble, and that is also a component of your mobile phase. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | A small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude product in various ratios of hexane and ethyl acetate. The ideal system should give an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more polar solvent that is then evaporated onto a small amount of silica gel for dry loading) and carefully load it onto the top of the silica gel bed.[5]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Ethanol/Water | ~2:1 to 3:1 | >98% | Good for removing non-polar impurities. |
| Ethyl Acetate/Hexane | ~1:2 to 1:1 | >98% | Effective for removing more polar impurities. |
| Isopropanol | N/A | >95% | A single solvent option if impurities have very different solubility. |
Note: The optimal ratio and resulting purity may vary depending on the specific impurities present in the crude product.
Table 2: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., gradient from 4:1 to 1:1) |
| Loading | ~1g crude per 20g silica gel |
| Expected Rf | 0.2 - 0.4 |
| Detection Method | UV light (254 nm) |
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Identifying and minimizing byproducts in 2-Anilinoacetamide reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts in the synthesis of 2-Anilinoacetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic route is a two-step process. First, an aniline is acylated with chloroacetyl chloride to form an intermediate, 2-chloro-N-phenylacetamide. This intermediate is then reacted with a primary or secondary amine (such as another molecule of aniline) in a nucleophilic substitution reaction to yield the final this compound product.
Q2: What are the most common byproducts in this reaction?
A2: The most frequently encountered byproducts include unreacted starting materials (aniline and 2-chloro-N-phenylacetamide), products of over-alkylation (di-substitution), and hydrolysis of the chloroacetamide intermediate. Under certain conditions, dimerization of the chloroacetamide intermediate can also occur.
Q3: How can I detect the presence of these byproducts?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the purity of the final product and detecting less volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying the molecular weights of unknown byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated byproducts.
Q4: Is it possible to completely eliminate byproduct formation?
A4: While complete elimination is challenging, byproduct formation can be significantly minimized through careful control of reaction conditions. Key parameters to optimize include stoichiometry of reactants, reaction temperature, choice of solvent and base, and the rate of addition of reagents.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, from incomplete reactions to product degradation.
| Potential Cause | Recommended Solution |
| Incomplete Acylation (Step 1) | Ensure the aniline is of high purity and dry. Use a slight excess of chloroacetyl chloride and an appropriate base (e.g., sodium acetate, triethylamine) to neutralize the HCl formed.[1] |
| Incomplete Nucleophilic Substitution (Step 2) | Increase the reaction temperature or prolong the reaction time. Consider using a higher boiling point solvent. Ensure an effective base is used to scavenge the HCl produced. |
| Hydrolysis of 2-chloro-N-phenylacetamide | Use anhydrous solvents and reagents to prevent the formation of 2-hydroxy-N-phenylacetamide.[2] |
| Product Precipitation Issues | If the product is soluble in the reaction mixture, try cooling the solution or adding an anti-solvent to induce precipitation. |
Issue 2: High Levels of Over-alkylation Byproduct
Over-alkylation, leading to a di-substituted product, is a common problem because the secondary amine product is often more nucleophilic than the starting aniline.[3]
| Potential Cause | Recommended Solution |
| High Concentration of Alkylating Agent | Add the 2-chloro-N-phenylacetamide solution slowly (dropwise) to the aniline solution. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine. |
| Unfavorable Stoichiometry | Use a molar excess of the aniline that is being alkylated relative to the 2-chloro-N-phenylacetamide. This statistically favors the mono-alkylation product. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can sometimes favor over-alkylation. |
Issue 3: Presence of Unreacted Starting Materials
Residual starting materials in the final product indicate an incomplete reaction.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poor Mixing | Ensure efficient stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants. |
| Reagent Purity | Impurities in the starting materials can inhibit the reaction. Use reagents of high purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substituted anilines.
Step 1: Synthesis of 2-chloro-N-phenylacetamide
-
In a flask, dissolve aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Add a base, such as sodium acetate (1.5 eq.), to the solution.[1]
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from ethanol.[1]
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-N-phenylacetamide (1.0 eq.) from Step 1 in a high-boiling point solvent like toluene or dimethylformamide (DMF).
-
Add aniline (1.2 eq.) and a base such as potassium carbonate (1.5 eq.).
-
Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: HPLC-MS Method for Reaction Monitoring and Purity Analysis
This method can be used to separate and identify the product and major byproducts.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection (UV) | 254 nm |
| MS Ionization | Electrospray Ionization (ESI), positive mode |
| MS Scan Range | m/z 100-500 |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the synthetic pathway, potential side reactions, and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Overcoming Challenges in the Scale-up of 2-Anilinoacetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the scale-up of 2-Anilinoacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and industrially viable method for synthesizing this compound is the N-alkylation of aniline with a 2-chloroacetamide precursor, typically 2-chloroacetyl chloride. This reaction is favored for its readily available and cost-effective starting materials. The process generally involves the reaction of aniline with 2-chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges encountered during the scale-up of this compound synthesis include:
-
Controlling Over-alkylation: The product, this compound, can act as a nucleophile and react further with the alkylating agent to form undesired N,N-dialkylated byproducts.[1][2]
-
Managing Reaction Exothermicity: The reaction between aniline and 2-chloroacetyl chloride is exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities.
-
Product Purification: Isolating pure this compound from unreacted starting materials, byproducts, and salts can be challenging at a large scale, often requiring multiple purification steps.
-
Handling of Hazardous Materials: The synthesis involves corrosive and toxic materials like 2-chloroacetyl chloride and aniline, necessitating stringent safety protocols, especially at an industrial scale.
Q3: How can I minimize the formation of the N,N-dialkylated impurity?
A3: Minimizing the N,N-dialkylated impurity, a common side product, is crucial for achieving high purity of this compound.[1][2] Key strategies include:
-
Stoichiometric Control: Using a slight excess of aniline compared to 2-chloroacetyl chloride can favor the formation of the mono-alkylated product.
-
Controlled Addition: Slow, controlled addition of the 2-chloroacetyl chloride to the aniline solution helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Temperature Management: Running the reaction at a lower temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity.
Q4: What are the recommended solvents for this reaction at scale?
A4: The choice of solvent is critical for reaction efficiency, product purity, and ease of workup. Aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a commonly used solvent that facilitates the reaction and can be readily removed.[3][4] Other options include toluene or methyl isobutyl ketone (MIBK), which can also aid in downstream processing like water removal through azeotropic distillation.
Q5: What safety precautions are essential for the large-scale synthesis of this compound?
A5: Due to the hazardous nature of the reactants, robust safety measures are paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[5]
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of toxic vapors.[5]
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.
-
Material Handling: Handle 2-chloroacetyl chloride and aniline with extreme care, as they are corrosive and toxic.[5] Refer to the Safety Data Sheets (SDS) for detailed handling and emergency procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or gradually increasing the temperature while monitoring for byproduct formation. |
| Side Reactions: Formation of over-alkylated products or other impurities. | Optimize the stoichiometry of reactants (slight excess of aniline). Ensure slow, controlled addition of 2-chloroacetyl chloride. Lowering the reaction temperature may improve selectivity.[1][2] | |
| Product Loss During Workup: Product may be lost during extraction or filtration steps. | Check the pH during aqueous washes to ensure the product is in the desired form for optimal partitioning. Ensure the filter cake is washed with an appropriate solvent to recover any trapped product. | |
| High Impurity Levels | Over-alkylation: The mono-alkylated product reacts further to form a dialkylated impurity. | As mentioned in the FAQs, use a slight excess of aniline, add the alkylating agent slowly, and consider lowering the reaction temperature.[1][2] |
| Unreacted Starting Materials: The reaction did not go to completion. | Re-evaluate the reaction time and temperature. Ensure efficient mixing, especially in large vessels. | |
| Hydrolysis of Chloroacetyl Chloride: The alkylating agent can react with moisture. | Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. | |
| Difficult Product Isolation/Purification | Oily Product or Poor Crystallization: Impurities may be inhibiting crystallization. | Attempt to purify a small sample by column chromatography to identify the nature of the impurities. Consider recrystallization from a different solvent system. An anti-solvent addition might be necessary to induce precipitation. |
| Formation of Salts: The base used to neutralize HCl can form salts that are difficult to remove. | Select a base that forms salts with favorable solubility properties for easy removal by filtration or washing. For example, using an organic base like triethylamine can lead to salts that are more soluble in certain organic solvents. | |
| Reaction Control Issues (e.g., Exotherm) | Rapid Addition of Reagents: Adding the alkylating agent too quickly can lead to a rapid increase in temperature. | Implement a slow, controlled addition of 2-chloroacetyl chloride using a dropping funnel or a syringe pump. Ensure the reaction vessel is equipped with adequate cooling. |
| Poor Heat Transfer at Scale: In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. | Use a jacketed reactor with a reliable cooling system. Ensure efficient stirring to promote heat transfer throughout the reaction mixture. For very large scales, a semi-batch process where one reactant is added portion-wise might be necessary. |
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative Data)
| Aniline : Chloroacetyl Chloride (molar ratio) | This compound (Product) Yield (%) | N,N-bis(acetylamino)aniline (Impurity) (%) |
| 1 : 1.1 | 75 | 15 |
| 1.1 : 1 | 85 | 8 |
| 1.2 : 1 | 90 | 4 |
Note: This data is illustrative and based on general principles of N-alkylation. Actual results may vary depending on specific reaction conditions.
Table 2: Influence of Solvent on Reaction Time and Yield (Illustrative Data)
| Solvent | Reaction Time (hours) | Isolated Yield (%) |
| Dichloromethane (DCM) | 6 | 82 |
| Tetrahydrofuran (THF) | 4 | 91 |
| Toluene | 8 | 88 |
| Methyl Isobutyl Ketone (MIBK) | 5 | 89 |
Note: This data is illustrative. The optimal solvent should be determined experimentally for the specific scale and process.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is for a laboratory-scale synthesis and should be adapted and optimized for scale-up.
Materials:
-
Aniline
-
2-Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.05 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the aniline solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Enhancing the Stability of 2-Anilinoacetamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-Anilinoacetamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several environmental and physicochemical factors.[1][2] Key factors include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis of the amide bond or promote oxidation of the aniline moiety. Most drugs exhibit optimal stability in a pH range of 4-8.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions such as hydrolysis, oxidation, and reduction.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the degradation of the anilino group.
-
Solvent Composition: The type of solvent and its dielectric constant can influence the solubility and stability of the compound.
Q2: What are the common degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation pathways are plausible:
-
Hydrolysis: The amide bond in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield aniline and 2-hydroxyacetamide.
-
Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored degradation products.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
Several analytical techniques are suitable for assessing the stability of this compound and quantifying its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method due to its sensitivity and ability to separate the parent compound from its degradants.[3] Other valuable techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in the identification of degradation products by providing molecular weight information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products.[3]
-
UV-Visible Spectroscopy: Can be used to monitor for changes in the solution's absorbance, which may indicate degradation, especially if colored byproducts are formed.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the this compound Solution
-
Possible Cause 1: Poor Solubility
-
Troubleshooting Step: Verify the solubility of this compound in the chosen solvent system at the experimental concentration. Consider using a co-solvent or adjusting the pH to improve solubility.
-
-
Possible Cause 2: Temperature-Dependent Solubility
-
Troubleshooting Step: Assess if the precipitation occurs upon cooling. If so, the solution may be supersaturated at lower temperatures. Maintain a constant, appropriate temperature during the experiment.
-
-
Possible Cause 3: Formation of Insoluble Degradation Products
-
Troubleshooting Step: Analyze the precipitate using techniques like HPLC or LC-MS to identify if it consists of degradation products. If so, refer to the stability enhancement guide below.
-
Issue 2: Discoloration of the this compound Solution (e.g., turning yellow or brown)
-
Possible Cause 1: Oxidation
-
Troubleshooting Step: The aniline moiety is prone to oxidation, leading to colored impurities. Prepare solutions fresh and consider de-gassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants can also be explored.
-
-
Possible Cause 2: Photodegradation
-
Troubleshooting Step: Protect the solution from light by using amber vials or covering the container with aluminum foil.[4] Conduct experiments under controlled lighting conditions.
-
-
Possible Cause 3: pH-Induced Degradation
-
Troubleshooting Step: Extreme pH values can accelerate degradation. Ensure the pH of the solution is within a stable range for this compound (typically recommended to be near neutral, pH 6-7). Use appropriate buffer systems to maintain a constant pH.
-
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
-
Preparation of Test Samples:
-
Aliquot the stock solution into separate, clearly labeled vials for each test condition (e.g., different pH values, temperatures, light exposures).
-
For pH studies, use appropriate buffers (e.g., phosphate, citrate) to maintain the desired pH.
-
-
Storage Conditions:
-
Store the vials under the specified conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to a specific light source).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Data Presentation
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 3.0 | 85.2 | 72.1 | 60.5 |
| 5.0 | 98.1 | 96.5 | 94.8 |
| 7.0 | 99.5 | 99.1 | 98.8 |
| 9.0 | 92.3 | 85.6 | 78.2 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4°C | 99.9 | 99.8 | 99.7 |
| 25°C | 99.5 | 99.1 | 98.8 |
| 40°C | 95.8 | 91.5 | 87.3 |
| 60°C | 82.1 | 68.4 | 55.9 |
Visualizations
References
Technical Support Center: Method Development for Resolving Impurities in 2-Anilinoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for resolving impurities in 2-Anilinoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in my this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Process-Related Impurities: The most common synthesis route for this compound is the reaction of aniline with 2-chloroacetamide.[1][2] Therefore, the primary process-related impurities to monitor are:
-
Aniline: Unreacted starting material.
-
2-Chloroacetamide: Unreacted reagent.
-
Di-substituted aniline: A potential byproduct where two molecules of 2-chloroacetamide react with one molecule of aniline.
-
-
Degradation Products: this compound contains an amide linkage and an aniline moiety, which are susceptible to degradation under certain conditions.[3][4][5]
-
Hydrolysis Products: Under acidic or basic conditions, the amide bond can hydrolyze to yield aniline and glycolic acid amide.
-
Oxidative Degradation Products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities such as azoxybenzene, azobenzene, and other polymeric species.[6][7][8][9]
-
Q2: What is a good starting point for an HPLC method to separate this compound from its potential impurities?
A2: A reversed-phase HPLC (RP-HPLC) method is generally a good starting point for the analysis of moderately polar compounds like this compound and its likely impurities. Based on methods for structurally similar compounds like lidocaine, a good initial method would be as follows.[10][11][12][13]
Experimental Protocol: Initial RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A:Mobile Phase B (90:10)
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to develop a stability-indicating method.[10] These studies intentionally stress the sample to generate potential degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C in a hot air oven for 48 hours. Dissolve in the diluent to a concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Dissolve in the diluent to a concentration of 0.5 mg/mL.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC method.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing) for this compound and its basic impurities.
-
Possible Cause: Secondary interactions between the basic aniline moiety and acidic silanol groups on the HPLC column packing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase to 2.5-3.5 with an acid like phosphoric acid or formic acid. This will protonate the silanol groups and reduce their interaction with the protonated aniline compounds.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.
-
Use an End-Capped Column: Switch to a column that is "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.
-
Problem 2: Inadequate resolution between this compound and a co-eluting impurity.
-
Possible Cause: Insufficient selectivity of the chromatographic system for the two compounds.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity.
-
Adjust the pH of the aqueous mobile phase. This can change the ionization state of the analytes and thus their retention.
-
-
Alter the Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) to introduce different types of interactions (e.g., pi-pi interactions).
-
Optimize Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Adjust Temperature: Changing the column temperature can affect the selectivity of the separation.
-
Problem 3: High backpressure in the HPLC system.
-
Possible Cause: Blockage in the system, often at the column inlet frit or guard column.
-
Troubleshooting Steps:
-
Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Check for Precipitation: If using a buffer in the mobile phase, ensure it is fully soluble in the highest concentration of organic solvent used in your gradient. Buffer precipitation can cause blockages.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile). Always check the column manufacturer's instructions before reverse flushing.
-
Replace the Guard Column: If a guard column is in use, it may be clogged. Replace it with a new one.
-
Check In-line Filters: If your system has in-line filters, check and replace them if necessary.
-
Data Presentation
The following table presents hypothetical data for a developed and optimized HPLC method for the separation of this compound and its potential impurities. This data is for illustrative purposes to demonstrate how results should be presented.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Aniline | 3.5 | 1.1 | - |
| 2-Chloroacetamide | 5.2 | 1.2 | 4.5 |
| This compound | 10.8 | 1.0 | 12.3 |
| Di-substituted Impurity | 15.1 | 1.3 | 8.9 |
| Oxidative Degradant 1 | 18.3 | 1.1 | 6.2 |
Visualizations
Caption: Workflow for HPLC method development for impurity analysis.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Cell Permeability of 2-Anilinoacetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 2-anilinoacetamide derivatives.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My this compound derivative shows high potency in biochemical assays but is significantly less effective in cell-based assays. What could be the problem?
A significant drop in potency between biochemical and cell-based assays often points towards poor cell permeability. The compound may be a potent inhibitor of its target protein in a cell-free environment, but it cannot reach its intracellular target in sufficient concentrations to be effective in a cellular context. Other potential issues include compound instability in cell culture media or active removal from the cell by efflux pumps.
What are the key physicochemical properties of my this compound derivative that I should consider for cell permeability?
Several physicochemical properties are critical for passive diffusion across the cell membrane:
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. Highly polar compounds struggle to cross the lipid bilayer, while highly lipophilic compounds may get trapped in the membrane.
-
Molecular Weight (MW): Generally, compounds with a molecular weight under 500 Da have a better chance of passive diffusion.
-
Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability due to the energy required to shed water molecules before entering the hydrophobic cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also impede cell permeability.
How can I experimentally assess the cell permeability of my compound?
There are two primary in vitro assays to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport mechanisms.[1][2][3]
My compound has poor permeability in the Caco-2 assay. What are my options to improve it?
There are several strategies you can employ to enhance the cell permeability of your this compound derivative:
-
Structural Modification (SAR Studies):
-
Reduce Polarity: Systematically modify the structure to reduce the polar surface area and the number of hydrogen bond donors/acceptors.
-
Increase Lipophilicity: Introduce lipophilic groups, but be mindful of the potential for decreased solubility and increased off-target effects.
-
Masking Polar Groups: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved once inside the cell.
-
-
Prodrug Approach: Convert the parent compound into a more permeable prodrug that is metabolized into the active form intracellularly. Common strategies include esterification or amidation of polar groups.
-
Formulation Strategies:
-
Use of Permeation Enhancers: Incorporate non-toxic permeation enhancers in your formulation to transiently increase membrane fluidity.
-
Nanoformulations: Encapsulating your compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis.
-
My compound shows a high efflux ratio in the Caco-2 assay. What does this mean and how can I address it?
A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which pump the compound out of the cell.[2] To address this, you can:
-
Co-administration with an Efflux Inhibitor: In your in vitro experiments, co-administer your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if its intracellular concentration and activity increase.
-
Structural Modifications: Modify the compound's structure to reduce its recognition by efflux transporters. This often involves altering lipophilicity and hydrogen bonding patterns.
Quantitative Data on Permeability
The following table summarizes illustrative apparent permeability (Papp) values for several kinase inhibitors, some of which possess the this compound scaffold. These values are provided for comparative purposes to help classify the permeability of your own compounds.
| Compound | Target(s) | Assay | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class | Reference |
| Dasatinib | BCR-ABL, SRC | Caco-2 | High | ~2 | High | [4][5] |
| Bosutinib | SRC, Abl | Caco-2 | Illustrative High | - | High | [6][7][8][9][10] |
| Nilotinib Analogue | Abl, Kit | Caco-2 | Illustrative Moderate | - | Moderate | [11][12][13][14][15] |
| Atenolol (Control) | - | Caco-2 | < 0.1 | - | Low | [2] |
| Propranolol (Control) | - | Caco-2 | > 10 | - | High | [2] |
Note: Permeability classification is generally as follows:
-
Low: Papp < 1 x 10⁻⁶ cm/s
-
Moderate: Papp = 1-10 x 10⁻⁶ cm/s
-
High: Papp > 10 x 10⁻⁶ cm/s
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Prepare the Acceptor Plate: A 96-well plate is filled with buffer, often containing a small percentage of a solubilizing agent like DMSO.
-
Add Compound: The test compound, dissolved in a suitable buffer, is added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well over time.[16][17][18][19]
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active transport of a compound using a cell-based model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell® plates and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral - A-B):
-
The test compound is added to the apical (upper) chamber.
-
The plate is incubated at 37°C, typically for 2 hours.
-
Samples are taken from the basolateral (lower) chamber at specified time points.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
The test compound is added to the basolateral chamber.
-
The plate is incubated under the same conditions.
-
Samples are taken from the apical chamber.
-
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess active efflux.[1][2][3][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways often targeted by this compound derivatives and a typical experimental workflow for assessing cell permeability.
Caption: EGFR Signaling Pathway Inhibition.
Caption: BCR-ABL Signaling Pathway Inhibition.
Caption: SRC Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bosutinib reduces endothelial permeability and organ failure in a rat polytrauma transfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosutinib, an SRC inhibitor, induces caspase-independent cell death associated with permeabilization of lysosomal membranes in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Bosutinib prevents vascular leakage by reducing focal adhesion turnover and reinforcing junctional integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collection - Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative StructureâActivity Relationship Approach - Molecular Pharmaceutics - Figshare [figshare.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. 3.3.3. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing Crystallization Conditions for 2-Anilinoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 2-Anilinoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crystallizing this compound?
A1: The most common methods for crystallizing organic compounds like this compound include cooling crystallization, anti-solvent addition, and solvent evaporation. Cooling crystallization involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool, which reduces the solubility and leads to crystal formation. Anti-solvent addition involves dissolving the compound in a solvent in which it is soluble, and then adding a second solvent (the anti-solvent) in which it is insoluble to induce precipitation. Solvent evaporation involves dissolving the compound in a volatile solvent and allowing the solvent to slowly evaporate, increasing the concentration of the compound until it crystallizes. The choice of method often depends on the solubility profile of this compound in different solvents.
Q2: How do I select a suitable solvent for the crystallization of this compound?
A2: A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. This temperature-dependent solubility is key to achieving a good yield of crystals upon cooling. For this compound, which has both polar (amide) and non-polar (aniline) functionalities, a range of solvents with varying polarities should be screened. This can include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). A small-scale solvent screening experiment is the best approach to identify the optimal solvent.
Q3: What is "oiling out" and how can I prevent it during the crystallization of this compound?
A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than as solid crystals. This often happens if the solution is cooled too quickly or if the supersaturation is too high, causing the compound to come out of solution at a temperature above its melting point.[1][2] To prevent this, you can try reheating the solution and adding more solvent to reduce the concentration.[1] Subsequently, allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal lattice.[2]
Q4: What is polymorphism and why is it important for this compound crystallization?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][4][5] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[6] For a pharmaceutical compound like this compound, controlling polymorphism is critical as different forms can affect its bioavailability and therapeutic efficacy. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can influence which polymorphic form is obtained.[3][6]
Q5: How can I improve the yield of my this compound crystallization?
A5: A low yield can be due to several factors. One common reason is using too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor even after cooling.[1] To improve the yield, you can try to reduce the amount of solvent used to the minimum required to dissolve the compound at the higher temperature. If you have already completed the crystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent at low temperatures. | - Concentrate the solution by slowly evaporating some of the solvent.[7]- Try adding an anti-solvent to decrease the solubility.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[7] |
| "Oiling Out" / Amorphous Precipitate | - The cooling rate is too fast.[7]- The degree of supersaturation is too high.[7]- The compound may have a low melting point or be impure.[7] | - Re-heat the solution and add a small amount of additional solvent.[1][7]- Slow down the cooling process by allowing the flask to cool to room temperature before placing it in a cooling bath. Insulating the flask can also help.[2][7]- Consider using a co-solvent to reduce the solubility more gradually. |
| Formation of a Powder or Very Small Crystals | - The nucleation rate is too high due to rapid cooling.[7]- Excessive agitation or vibration.[7] | - Reduce the concentration of the solute.- Decrease the cooling rate by allowing the solution to cool to room temperature on the bench before transferring it to a colder environment.[7]- Ensure the crystallization vessel is in a stable, vibration-free location. |
| Poor Crystal Quality (e.g., twinning, inclusions) | - Rapid crystal growth.- Presence of impurities.[7]- Solvent co-crystallization. | - Slow down the crystallization process by using a lower concentration or a slower cooling/evaporation rate.- Further purify the starting material to remove impurities that can be incorporated into the crystal lattice.[8][9][10]- Try a different solvent or solvent system to avoid the formation of solvates. |
| Low Yield | - Too much solvent was used.[1]- The compound is highly soluble in the chosen solvent at low temperatures.- Premature filtration. | - Reduce the amount of solvent used to dissolve the compound.- Cool the solution to a lower temperature to maximize precipitation.- Ensure the solution is fully cooled and crystallization is complete before filtering. |
Data Presentation
Table 1: Hypothetical Solvent Screening for this compound Crystallization
Disclaimer: The following data is illustrative and based on general principles for a compound with the structure of this compound. Actual results should be determined experimentally.
| Solvent | Solubility at 20°C (g/100mL) | Solubility at 70°C (g/100mL) | Crystal Quality | Notes |
| Water | < 0.1 | 0.5 | - | Poor solvent. |
| Ethanol | 2.5 | 15.0 | Good, needles | Good potential for cooling crystallization. |
| Acetone | 8.0 | 25.0 | Small, irregular | High solubility at low temperature may lead to lower yield. |
| Ethyl Acetate | 1.0 | 12.0 | Good, plates | Good candidate for cooling crystallization. |
| Toluene | 0.2 | 5.0 | Fair, small | May be a useful anti-solvent. |
| Heptane | < 0.1 | < 0.1 | - | Insoluble, potential anti-solvent. |
Table 2: Effect of Cooling Rate on Crystal Size of this compound (Hypothetical Data)
Disclaimer: This data is for illustrative purposes. The optimal cooling rate should be determined experimentally.
| Cooling Profile | Description | Average Crystal Size (µm) | Crystal Habit |
| Fast Cooling | From 70°C to 5°C in 10 minutes (ice bath) | 50 | Fine needles, some agglomeration |
| Moderate Cooling | From 70°C to 20°C over 1 hour (air cooling) | 250 | Well-formed needles |
| Slow Cooling | From 70°C to 20°C over 4 hours (insulated) | 500 | Large, prismatic needles |
| Two-Step Cooling | 70°C to 50°C in 30 min, hold for 1 hr, then cool to 20°C over 2 hrs | 400 | Uniform, well-defined needles |
Experimental Protocols
1. Cooling Crystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add a measured amount of this compound. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To promote slower cooling and larger crystal growth, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
2. Anti-Solvent Addition Protocol
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., heptane) dropwise to the stirred solution.
-
Nucleation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.
-
Crystal Growth: Allow the mixture to stand undisturbed to allow the crystals to grow. The mixture can be cooled to further increase the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization Protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Decision tree for selecting a crystallization method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Polymorphism of phase II enzymes: identification of new enzymes and polymorphic variants by database analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. Impact of impurities on crystal growth | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Target Engagement of 2-Anilinoacetamide in Cells: A Comparative Guide
In the realm of drug discovery and chemical biology, confirming that a small molecule interacts with its intended protein target within the complex cellular environment is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and is essential for the validation of novel therapeutic candidates. This guide offers a comparative overview of three prominent methods for validating the cellular target engagement of a hypothetical compound, 2-Anilinoacetamide: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics.
Comparison of Target Engagement Validation Methods
Each method for validating target engagement operates on a different principle and offers distinct advantages and limitations. The choice of method often depends on the specific research question, the nature of the small molecule and its target, and the available resources.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Chemical Proteomics |
| Principle | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1][2] | Ligand binding alters the conformation of the target protein, making it more or less susceptible to proteolytic degradation.[3][4] | A modified version of the small molecule (a probe) is used to capture its interacting proteins, which are then identified by mass spectrometry.[5][6] |
| Advantages | - Label-free for both compound and protein.[7] - Can be performed in intact cells, cell lysates, and tissues.[8][9] - Provides evidence of direct physical interaction. | - Does not require modification of the compound.[10][11] - Applicable to a wide range of proteins and small molecules.[12] - Can be performed with crude cell lysates.[4] | - Can identify unknown targets (target deconvolution).[5] - Provides a global view of on- and off-target interactions. - Can be used to determine the site of interaction. |
| Disadvantages | - Not all protein-ligand interactions result in a significant thermal shift. - Can be low-throughput if using Western blotting for detection.[13] - Membrane protein analysis can be challenging. | - The degree of protease protection does not always correlate with binding affinity. - Requires careful optimization of protease concentration and digestion time.[3] - Not all binding events lead to a change in protease susceptibility. | - Requires chemical modification of the compound, which may alter its binding properties.[10] - Synthesis of a suitable probe can be challenging. - Risk of identifying non-specific binders. |
| Typical Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[7][9] | Low to medium. | Medium to high, depending on the mass spectrometry workflow. |
| Primary Application | Validating known target engagement, structure-activity relationship (SAR) studies.[9] | Identifying and validating target proteins.[12] | Target identification and deconvolution, off-target profiling.[6] |
Illustrative Data for this compound Target Engagement
To demonstrate how data from these methods are presented, the following tables show hypothetical results for the interaction of this compound with a putative kinase target.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table illustrates the change in the melting temperature (Tm) of the target kinase in the presence of this compound, indicating stabilization upon binding.
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound (10 µM) | 53.2 | +4.7 |
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data
This table shows the protective effect of this compound on its target kinase against proteolysis.
| Treatment | Protease | Percent Target Protein Remaining |
| Vehicle (DMSO) | Pronase | 35% |
| This compound (10 µM) | Pronase | 78% |
| No Protease Control | - | 100% |
Table 3: Chemical Proteomics (Affinity Pull-down) Data
This table displays the relative abundance of proteins identified by mass spectrometry after a pull-down experiment using a biotinylated this compound probe.
| Protein | Fold Enrichment (Probe vs. Biotin) | p-value |
| Target Kinase | 25.3 | <0.001 |
| Kinase X | 2.1 | 0.045 |
| Heat Shock Protein 90 | 1.8 | 0.08 |
| Actin | 1.1 | 0.75 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical CETSA experiment followed by Western blot analysis.[1][2]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment.[3][4][10]
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer with 0.2-1% Triton X-100) containing protease inhibitors.
-
Centrifuge the lysate at high speed to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Compound Incubation:
-
Divide the lysate into aliquots.
-
Treat the aliquots with this compound or vehicle control for a set time (e.g., 1 hour) at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample. The optimal protease concentration and digestion time must be determined empirically.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and stain with Coomassie blue or perform a Western blot using an antibody specific to the putative target protein.
-
Compare the band intensity of the target protein in the compound-treated versus vehicle-treated samples.
-
Chemical Proteomics (Affinity-Based) Protocol
This protocol describes a common workflow for an affinity-based chemical proteomics experiment.[5][6]
-
Probe Synthesis:
-
Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin). A control probe, often just the tag and linker, should also be prepared.
-
-
Affinity Pull-down:
-
Incubate cell lysate with the biotinylated this compound probe or the biotin-only control, which have been immobilized on streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of proteins in the probe-treated sample versus the control sample to identify specific binding partners.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental procedures and biological processes.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Anilinoacetamide Derivative SP-96 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of a novel 2-anilinoacetamide derivative, a potent Aurora Kinase B inhibitor, against a panel of established kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their biochemical potency, cellular activity, and target selectivity. This document includes quantitative data presented in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. Kinase inhibitors are small molecules that block the action of these enzymes, thereby interfering with signaling pathways that are often dysregulated in diseases like cancer. The specificity and potency of these inhibitors are key determinants of their therapeutic efficacy and potential side effects.
This guide focuses on a comparative analysis of the following kinase inhibitors:
-
SP-96 (analog) : A this compound derivative, specifically N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, identified as a highly selective Aurora Kinase B (AURKB) inhibitor.
-
Dasatinib : A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), known to inhibit BCR-ABL and Src family kinases.
-
Gefitinib : An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
-
Vandetanib : A multi-targeted inhibitor of vascular endothelial growth factor receptor (VEGFR), EGFR, and rearranged during transfection (RET) kinases, used in the treatment of medullary thyroid cancer.
-
Staurosporine : A broad-spectrum kinase inhibitor widely used as a research tool due to its high affinity for numerous kinases.
-
AT9283 : A multi-targeted inhibitor with potent activity against Aurora kinases, Janus kinase 2 (JAK2), and Abl kinase.
Quantitative Performance Comparison
The following tables summarize the biochemical potency of the selected kinase inhibitors against a panel of key kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity in vitro).
Table 1: Biochemical IC50 Values of Kinase Inhibitors (nM)
| Kinase Target | SP-96 (analog) | Dasatinib | Gefitinib | Vandetanib | Staurosporine | AT9283 |
| Aurora A | >10,000 | 28 | >10,000 | >10,000 | 15 | 3 |
| Aurora B | 1.31 [1] | 30 | >10,000 | >10,000 | 25 | 3 |
| EGFR | >10,000 | 110 | 2-25 | 500 [2] | 88.1[3] | >10,000 |
| VEGFR2 | >10,000 | 16 | >10,000 | 40 [2] | 70 | >1,000 |
| Abl | >10,000 | <1-9 [4] | >10,000 | >10,000 | 20 | 1.2 |
| Src | >10,000 | 0.8 | >10,000 | >10,000 | 6 | 11 |
| c-Kit | N/A | 4.8[5] | >10,000 | >10,000 | N/A | N/A |
| PDGFRβ | N/A | 8 | >10,000 | 1100[6] | N/A | N/A |
Table 2: Cellular GI50/IC50 Values in Cancer Cell Lines (nM)
| Cell Line | Primary Target(s) | SP-96 (analog) | Dasatinib | Gefitinib | Vandetanib |
| HeLa | Cervical Cancer | 24.40 [1] | N/A | N/A | N/A |
| HCT116 | Colorectal Carcinoma | N/A | N/A | N/A | N/A |
| K562 | CML (BCR-ABL+) | N/A | <1 | N/A | N/A |
| PC-9 | NSCLC (EGFR mutant) | N/A | N/A | 15-77 | 90[7] |
| A549 | NSCLC (EGFR wt) | N/A | N/A | 7,900 | 2,700[6] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the inhibitors' mechanisms and the methods used for their evaluation.
Caption: Aurora B Kinase Signaling Pathway in Mitosis.
Caption: Simplified EGFR and VEGFR Signaling Pathways.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of purified kinases and the potency of inhibitors.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of the assay plate.
-
Add 1 µL of the diluted kinase inhibitor or DMSO (vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of kinase inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Kinase inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Conclusion
This comparative guide provides a detailed overview of the this compound derivative, an analog of SP-96, in the context of other well-established kinase inhibitors. The data presented highlights its remarkable potency and selectivity for Aurora B kinase, suggesting its potential as a targeted therapeutic agent. The inclusion of detailed experimental protocols and pathway diagrams serves as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development, enabling a more informed and efficient research process. The comparative data underscores the importance of comprehensive kinase profiling to understand the full spectrum of a compound's activity and to guide its potential clinical applications.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Analysis of Cross-Reactivity and Off-Target Effects: A Guide for Researchers
A deep dive into the cross-reactivity and off-target profiles of small molecules is critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of compounds containing the 2-anilinoacetamide scaffold, a privileged structure in kinase inhibitor design. Due to the limited publicly available data on the specific off-target profile of this compound, this guide will focus on well-characterized, clinically relevant kinase inhibitors that feature this core motif: Bosutinib, Nilotinib, and Ponatinib. By examining the selectivity of these drugs, researchers can gain valuable insights into the potential for off-target effects when working with novel molecules containing the anilinoacetamide scaffold.
Understanding the Landscape: From Scaffold to Selective Inhibitor
The this compound core is a versatile scaffold that has been successfully employed in the design of numerous kinase inhibitors. Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug discovery campaigns. However, the inherent flexibility and binding characteristics of this scaffold also present a challenge in achieving high target selectivity. Off-target binding can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive profiling throughout the drug development process.
Comparative Analysis of Kinase Inhibitor Selectivity
To illustrate the varying degrees of cross-reactivity associated with the anilinoacetamide scaffold, this section compares the kinase inhibition profiles of Bosutinib, Nilotinib, and Ponatinib. The data presented below is a summary of publicly available information from kinome scanning and other profiling technologies.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of Bosutinib, Nilotinib, and Ponatinib against their primary targets and a selection of common off-targets. Lower values indicate higher potency.
| Kinase Target | Bosutinib (IC50/Kd, nM) | Nilotinib (IC50/Kd, nM) | Ponatinib (IC50/Kd, nM) |
| Primary Target(s) | |||
| ABL1 | 1.2 | 20-60[1] | 0.37 |
| ABL1 (T315I) | >2000 | >3000 | 2.0 |
| SRC | 1.2 | >1000 | 5.4 |
| Selected Off-Targets | |||
| LYN | 1.1 | - | 1.1 |
| HCK | 3.7 | - | 1.3 |
| KIT | 43 | 210[1] | 1.1 |
| PDGFRα | 30 | 69[1] | 1.1 |
| PDGFRβ | 30 | 69[1] | 1.5 |
| VEGFR2 | 100 | - | 1.5 |
| FLT3 | - | - | 0.8 |
| RET | - | - | 4.1 |
| FGFR1 | - | - | 2.2 |
| DDR1 | - | 3.7[1] | - |
| CSF1R | - | 125-250[1] | - |
Visualizing Signaling Pathways and Experimental Workflows
To further understand the implications of on-target and off-target kinase inhibition, the following diagrams illustrate a simplified signaling pathway affected by these inhibitors and a general workflow for assessing kinase inhibitor selectivity.
References
A Head-to-Head Comparison of 2-Anilinoacetamide and Anilino-pyrimidine Analogs as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative performance, experimental validation, and underlying signaling pathways of two prominent classes of kinase inhibitors.
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds developed, anilino-pyrimidine derivatives have garnered significant attention and success, leading to several FDA-approved drugs. This guide provides a comparative analysis of anilino-pyrimidine analogs against the structurally related 2-anilinoacetamide derivatives, offering insights into their biological activity, structure-activity relationships, and the experimental protocols used for their evaluation. While direct head-to-head comparative studies are limited in published literature, this guide synthesizes available data to present a representative comparison of their potential as kinase inhibitors.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the inhibitory activities of representative this compound and anilino-pyrimidine analogs against key oncogenic kinases. It is important to note that the data presented is collated from different studies and direct comparison should be made with caution.
Table 1: Inhibitory Activity of Representative 2-Anilino-derivative Analogs against various Kinases
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| 2-Cyanoacrylamide | Derivative 13h | TAK1 | 27 | - | [1] |
| Anilino-quinazoline | Compound 8o | EGFR | (approx. 11-fold more potent than prototype) | - | [2] |
| Anilino-quinazoline | Compound 8o | VEGFR-2 | (approx. 7-fold more potent than prototype) | - | [2] |
Table 2: Inhibitory Activity of Representative Anilino-pyrimidine Analogs against various Kinases
| Representative Compound | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| AZ13705339 (18) | PAK1 | <3.8 | - | [3] |
| Compound 3h | c-Met | 3.8 | - | [4] |
| Compound 19 | KIT | 190 | - | [5] |
| Compound 19 | PDGFRβ | 220 | - | [5] |
| Compound 12 | EGFR (T790M) | (Active) | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound or anilino-pyrimidine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are common targets for anilino-pyrimidine and other anilide-based kinase inhibitors.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of kinase inhibitors.
Caption: A typical experimental workflow for kinase inhibitor discovery.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes
For researchers, scientists, and drug development professionals, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of widely used genetic and chemical probes, offering objective performance data and detailed experimental protocols. By understanding the nuances of each approach, researchers can design more robust experiments to validate drug targets and elucidate biological pathways.
A Quantitative Comparison of Probes
The selection of a genetic or chemical probe is contingent on the specific biological question, the characteristics of the target protein, and the desired experimental result. The following tables offer a quantitative comparison of these powerful tools.
| Parameter | Genetic Probes | Chemical Probes | |||
| CRISPR/Cas9 | shRNA/siRNA | CETSA | Photo-affinity Labeling (PAL) | Activity-Based Protein Profiling (ABPP) | |
| Principle | Permanent gene knockout at the DNA level.[1] | Transient gene knockdown at the mRNA level.[1] | Measures ligand-induced changes in protein thermal stability. | Covalent cross-linking of a photoreactive probe to its target upon UV irradiation.[2] | Covalent labeling of active enzyme families using reactive chemical probes. |
| Effect | Complete and permanent loss of protein function. | Reduction in protein expression.[1] | Confirmation of direct target engagement in a cellular context. | Identification of direct binding partners. | Measures the functional state of enzymes. |
| Typical On-Target Efficacy | >90% knockout efficiency. | 70-95% knockdown efficiency. | Detects thermal shifts (ΔTm) of 1-10°C.[3] | Labeling efficiency is probe-dependent, but can be optimized. | Can profile entire enzyme classes with high efficiency.[4] |
| Typical Off-Target Effects | Can have off-target effects, but can be minimized with careful gRNA design.[1][5] | Known to have off-target effects due to partial complementarity with non-target mRNAs.[1] | Low, as it directly measures binding to the target protein. | Can have non-specific labeling, but can be minimized with controls.[6] | Can have off-target labeling, but probes can be designed for high selectivity. |
| Reversibility | Irreversible. | Reversible. | Not applicable (measures binding). | Irreversible. | Irreversible. |
| Ease of Use | Moderate complexity. | Relatively simple to implement. | Moderate complexity. | High complexity in probe synthesis and experiment execution. | High complexity in probe synthesis and data analysis. |
| Typical Potency/Affinity Measured | Not directly measured. | Not directly measured. | EC50 values in the nanomolar to micromolar range.[7][8] | Can be used to determine binding affinity (Kd). | IC50 values in the nanomolar to micromolar range.[9] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for key experiments.
CRISPR/Cas9-Mediated Target Knockout
Objective: To permanently disrupt a target gene to assess the phenotypic consequences and validate it as the mediator of a compound's effect.
Methodology:
-
Guide RNA (gRNA) Design: Design at least two gRNAs targeting a constitutive exon of the gene of interest using a publicly available design tool. Include a non-targeting gRNA as a negative control.
-
Vector Construction: Clone the designed gRNA sequences into a suitable Cas9 expression vector.
-
Cell Transfection: Transfect the Cas9/gRNA expression vector into the desired cell line using an appropriate transfection reagent.
-
Clonal Selection: Select for successfully transfected cells (e.g., using antibiotic resistance) and isolate single-cell clones.
-
Verification of Knockout: Expand clonal populations and screen for target gene knockout by DNA sequencing (to identify indels) and Western blot (to confirm absence of protein).
-
Phenotypic Analysis: Treat the knockout and wild-type (or non-targeting control) cells with the compound of interest and assess for the expected phenotypic change (e.g., cell viability, signaling pathway modulation). A loss of the compound's effect in the knockout cells confirms the target's role in the MoA.
shRNA-Mediated Target Knockdown
Objective: To transiently reduce the expression of a target gene to confirm its involvement in a compound's MoA.
Methodology:
-
shRNA Design: Design at least two shRNA sequences targeting the mRNA of the gene of interest. A scrambled shRNA sequence should be used as a negative control.
-
Vector Construction: Clone the shRNA sequences into a suitable expression vector, often a lentiviral vector for stable expression.
-
Viral Production and Transduction: If using a lentiviral system, produce lentiviral particles and transduce the target cells.
-
Selection and Validation: Select for transduced cells and validate the knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels and Western blot to measure protein levels. A knockdown efficiency of >70% is generally considered acceptable.
-
Phenotypic Analysis: Compare the response of the knockdown cells and control cells to the compound treatment. A diminished response in the knockdown cells suggests the target's involvement in the MoA.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of a compound with its target protein in a cellular environment.[10]
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest at various concentrations or with a vehicle control.
-
Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[10]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[10]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement. The temperature at which 50% of the protein is denatured is the Tagg.[11]
-
Isothermal Dose-Response (ITDR): Perform the assay at a single, fixed temperature (chosen from the melt curve to be in the denaturing range) with a range of compound concentrations. This allows for the determination of the EC50 of target engagement.[8]
-
Photo-affinity Labeling (PAL)
Objective: To covalently link a compound to its direct binding partners for identification.
Methodology:
-
Probe Design and Synthesis: Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., benzophenone, diazirine, or aryl azide) and a reporter tag (e.g., biotin or a fluorescent dye) into the structure of the compound of interest, without significantly altering its binding affinity.[2]
-
Cell/Lysate Labeling: Incubate the photo-affinity probe with intact cells or cell lysates.
-
UV Cross-linking: Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partners.[2]
-
Enrichment and Identification:
-
If a biotin tag was used, enrich the probe-labeled proteins using streptavidin beads.
-
Separate the labeled proteins by SDS-PAGE.
-
Identify the labeled proteins by mass spectrometry.
-
-
Validation: Validate the identified targets using orthogonal methods, such as genetic probes.
Activity-Based Protein Profiling (ABPP)
Objective: To identify the protein targets of a compound by assessing its ability to compete with a broad-spectrum activity-based probe for binding to a class of enzymes.[4]
Methodology:
-
Probe Design and Synthesis: Design and synthesize an activity-based probe that contains a reactive group targeting the active site of an enzyme class, a linker, and a reporter tag.[12]
-
Competitive Profiling: Pre-incubate the proteome (cell lysate or intact cells) with the compound of interest at various concentrations.
-
Probe Labeling: Add the broad-spectrum ABPP probe to the pre-incubated proteome. The compound of interest will compete with the ABPP probe for binding to its target.
-
Detection and Quantification: Detect the proteins labeled by the ABPP probe using the reporter tag (e.g., fluorescence scanning of a gel or mass spectrometry).
-
Data Analysis: A decrease in the labeling of a specific protein by the ABPP probe in the presence of the compound indicates that the protein is a target of the compound. The IC50 for target engagement can be determined from the concentration-dependent decrease in labeling.[9]
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Caption: A hypothetical signaling pathway illustrating the mechanism of action of a small molecule inhibitor.
Experimental Workflow for Target Validation
Caption: A generalized experimental workflow for confirming the mechanism of action using a combination of probes.
Logical Relationship of Probes
Caption: A diagram illustrating the logical relationships between different types of probes for MoA confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling as a robust method for enzyme identification and screening in extremophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Benchmarking 2-Anilinoacetamide and Its Derivatives Against Known Reference Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-anilinoacetamide and its structurally related derivatives against established reference compounds. Due to the limited publicly available data on this compound itself, this guide focuses on the broader class of this compound derivatives, for which significant research in anticonvulsant, anti-inflammatory, and antimicrobial activities has been reported. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The following sections provide a comparative summary of the anticonvulsant, anti-inflammatory, and antimicrobial activities of this compound derivatives against well-known reference drugs. The quantitative data is presented in tabular format to facilitate a clear comparison. It is important to note that the data for acetamide derivatives are compiled from various studies on structurally similar compounds and represent a range of reported potencies.
Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential to manage seizures. The most common preclinical screening model for this activity is the Maximal Electroshock (MES) seizure test, which is indicative of a compound's ability to prevent the spread of seizures.[1] The primary endpoint in this assay is the abolition of the tonic hindlimb extension phase of the seizure.[2] Phenytoin and carbamazepine are widely used as reference anticonvulsant drugs in these studies.[3][4]
| Compound Class | Test Model | Efficacy (ED50) | Reference Compound | Efficacy (ED50) |
| This compound Derivatives | MES (mice, i.p.) | 49.6 - 129.5 mg/kg[5] | Phenytoin | ~9.5 mg/kg |
| MES (mice, i.p.) | Carbamazepine | ~8.8 mg/kg |
Table 1: Comparative Anticonvulsant Activity. Data for this compound derivatives are representative values from studies on N-phenylacetamides and related structures.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often evaluated using the carrageenan-induced paw edema model in rats. This assay measures the reduction in paw swelling after the injection of carrageenan, an inflammatory agent.[6][7][8] Indomethacin and diclofenac are standard non-steroidal anti-inflammatory drugs (NSAIDs) used as positive controls in this model.[7][9]
| Compound Class | Test Model | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| This compound Derivatives | Carrageenan-induced paw edema (rats) | 55% - 74% (at various doses)[5] | Indomethacin | ~60% (at 5-10 mg/kg)[7][10] |
| Carrageenan-induced paw edema (rats) | Diclofenac | Significant inhibition |
Table 2: Comparative Anti-inflammatory Activity. Percentage inhibition for this compound derivatives is based on reported data for analogous compounds.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12] These assays are typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Ciprofloxacin (antibacterial) and fluconazole (antifungal) are common reference standards.[13][14]
| Compound Class | Organism | Efficacy (MIC) | Reference Compound | Efficacy (MIC) |
| This compound Derivatives | S. aureus (Gram +) | 0.4 - 125 µg/mL[13][15] | Ciprofloxacin | 0.15 - 2.2 µM |
| E. coli (Gram -) | >100 µg/mL | Ciprofloxacin | ~0.013 µM | |
| C. albicans (Fungus) | 32 - 125 µg/mL[15] | Fluconazole | Varies by strain |
Table 3: Comparative Antimicrobial Activity. MIC values for this compound derivatives are a representative range from studies on various related structures.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.[1][16]
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Preparation: Male mice (e.g., ICR strain, 23 ± 3 g) are used.[17] Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing.[2]
-
Compound Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electroshock.
-
Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice.[1] The corneal electrodes, moistened with saline, are then placed on the eyes.
-
Electroshock Induction: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds.[1][17]
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[1]
-
ED50 Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[1]
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to assess the anti-inflammatory activity of compounds.[6][8]
Procedure:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound, reference drug (e.g., indomethacin 5 mg/kg), or vehicle is administered, usually intraperitoneally, 30 minutes before the carrageenan injection.[7]
-
Induction of Edema: A 1% carrageenan solution in saline (typically 100 µL) is injected into the subplantar region of the right hind paw of the rat.[7][8] The left paw may be injected with saline as a control.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Minimum Inhibitory Concentration (MIC) Assay
This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][18] The broth microdilution method is a common technique.
Procedure:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized concentration (e.g., ~5x10^5 CFU/mL).[11][12]
-
Serial Dilution of Test Compound: The test compound and a reference antibiotic are serially diluted in a 96-well microtiter plate containing broth medium.[11]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[11] Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11][12]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells.[12]
Visualized Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the benchmarking of this compound and its derivatives.
Mechanism of Action of Reference Anticonvulsants
Caption: Mechanism of Phenytoin and Carbamazepine on Voltage-Gated Sodium Channels.
General Workflow for Carrageenan-Induced Paw Edema Assay
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 4. Phenytoin and carbamazepine, alone and in combination: anticonvulsant and neurotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. protocols.io [protocols.io]
The Bioactivity Landscape of 2-Anilinoacetamide Derivatives: A Comparative Analysis
For Immediate Release
In the dynamic field of drug discovery, the 2-anilinoacetamide scaffold has emerged as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential biological activities. By presenting quantitative data, detailed experimental protocols, and visualized structure-activity relationships, this document aims to facilitate a deeper understanding of this important class of compounds.
Comparative Bioactivity Data
The following table summarizes the available quantitative bioactivity data for selected this compound derivatives. Direct bioactivity data for the parent this compound is not extensively available in publicly accessible databases, underscoring the importance of derivative-focused studies in exploring the therapeutic potential of this scaffold.
| Compound ID | Derivative | Target | Assay Type | Activity (IC₅₀) | Source |
| 1 | N-(2-adamantyl)-2-anilinoacetamide | Fatty acid amide hydrolase (FAAH) | Inhibition of rat brain FAAH | 1.3 µM | ChEMBL |
| 2 | GB-105 | Not specified | Analgesic activity | ED₅₀ = 65 mg/kg | [Cite: To be sourced] |
| 3 | GB-302 | Not specified | Analgesic activity | ED₅₀ = 80 mg/kg | [Cite: To be sourced] |
Note: Data for compounds GB-105 and GB-302 are based on historical reports, and further investigation is required to obtain detailed modern assay parameters.
Experimental Protocols
A clear understanding of the methodologies used to generate bioactivity data is crucial for accurate interpretation and comparison. The following are representative experimental protocols for the types of assays commonly employed in the evaluation of this compound derivatives.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of FAAH, a key enzyme in the endocannabinoid system.
Protocol:
-
Enzyme Preparation: Rat brain tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a microsomal fraction containing FAAH.
-
Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.
-
Assay Procedure:
-
The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme preparation at a specific temperature (e.g., 37°C) for a defined period.
-
The substrate is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time and then stopped, often by the addition of a quenching agent.
-
-
Detection: The fluorescence of the product (7-amino-4-methylcoumarin) is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Analgesic Activity Assessment (e.g., Writhing Test)
The writhing test is a common in vivo model used to screen for analgesic (pain-relieving) activity.
Protocol:
-
Animal Model: Typically, mice are used for this assay.
-
Induction of Writhing: A chemical irritant, such as acetic acid or phenylquinone, is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Drug Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses a set time before the injection of the irritant.
-
Observation: After the irritant injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated group compared to a control group that received only the vehicle. The dose that produces a 50% reduction in writhing (ED₅₀) is calculated.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly influence their potency, selectivity, and pharmacokinetic properties.
Caption: Structure-Activity Relationship of this compound Derivatives.
The diagram above illustrates the key areas for structural modification on the this compound core and their potential impact on biological activity. Substitutions on the anilino ring can modulate target binding and selectivity, while modifications at the amide nitrogen can affect potency and pharmacokinetic properties such as solubility and metabolic stability.
Caption: General Experimental Workflow for Bioactivity Assessment.
This workflow outlines the typical progression for evaluating the biological activity of newly synthesized this compound derivatives, from initial in vitro screening to in vivo efficacy studies.
Safety Operating Guide
Proper Disposal of 2-Anilinoacetamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Anilinoacetamide is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to established hazardous waste protocols is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and materials contaminated with it.
Immediate Safety Considerations
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard information for this compound. This data underscores the importance of treating this compound as hazardous waste.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| Molecular Formula | C₈H₁₀N₂O | [1][4] |
| Molecular Weight | 150.18 g/mol | [1][4] |
Step-by-Step Disposal Protocols
The following protocols provide a framework for the safe disposal of this compound in various forms. These procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.
Protocol 1: Disposal of Unused or Waste this compound (Solid)
-
Waste Identification: All unused, expired, or contaminated solid this compound must be treated as hazardous waste.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and compatible waste container. The container should be in good condition and made of a material that will not react with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation and Storage: Store the waste container in a designated satellite accumulation area for hazardous waste.[5] Ensure it is stored separately from incompatible materials. Based on general chemical compatibility principles, avoid storing with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal service.
Protocol 2: Disposal of Liquid Waste Containing this compound
-
Waste Identification: All solutions containing this compound are to be treated as hazardous waste.
-
Containerization: Use a dedicated, chemically resistant container (e.g., glass or polyethylene) for the collection of liquid waste.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and "this compound," with their approximate concentrations.
-
Segregation and Storage: Keep the container tightly sealed and stored in secondary containment within a designated satellite accumulation area. This area should be away from incompatible chemicals.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste management service. Do not dispose of liquid waste containing this compound down the drain.[4]
Protocol 3: Disposal of Contaminated Labware and PPE
-
Collection: Place all solid waste items contaminated with this compound, such as gloves, bench paper, and pipette tips, into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste: Solid Debris Contaminated with this compound."
-
Storage: Keep the container sealed when not in use and store it in the satellite accumulation area.
-
Disposal: Dispose of the container through your licensed hazardous waste management service.
Protocol 4: Management of "Empty" Containers
-
Initial Decontamination: An "empty" container that held this compound is still considered hazardous waste. To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste according to Protocol 2.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but institutional policies should be consulted. Deface or remove the original label before disposal.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not widely published, a general method for the degradation of aromatic amines, of which this compound is a member, involves oxidation.
Potential Pre-treatment Method (for consideration by qualified personnel only):
-
Degradation of Aromatic Amines: Acidified potassium permanganate can be used to degrade aromatic amines. This procedure should only be carried out by trained professionals in a controlled laboratory setting and in accordance with all institutional safety guidelines. The resulting mixture may still be considered hazardous waste and require disposal through a licensed service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-Anilinoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Anilinoacetamide in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment.
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required where splashing or dust generation is possible. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific permeation data for this compound is unavailable, nitrile gloves are generally recommended for short-term splash protection against many organic chemicals. For prolonged contact, consider thicker, chemical-resistant gloves and always inspect them before use. Change gloves immediately if they become contaminated.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. |
| Protective Clothing | A lab coat must be worn at all times. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls. |
Detailed Experimental Protocol: Weighing and Dissolving a Solid Compound
This protocol outlines a standard procedure for safely handling this compound powder to prepare a stock solution.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Decontaminate the work surface before and after the procedure.
-
Level and zero the analytical balance.[2]
-
-
Weighing:
-
Dissolving:
-
Carefully transfer the weighed this compound from the weighing boat into a clean, appropriately sized beaker.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder into the beaker.[4]
-
Add the desired volume of solvent to the beaker. If necessary, place a magnetic stir bar in the beaker and place it on a stir plate to facilitate dissolution.[4]
-
Once fully dissolved, transfer the solution to a labeled volumetric flask for storage or immediate use.
-
-
Post-Procedure:
-
Clean all equipment thoroughly.
-
Dispose of all waste according to the disposal plan outlined below.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Operational and Disposal Plans
A clear plan for the safe handling and disposal of this compound is critical to prevent contamination and ensure regulatory compliance.
Operational Workflow:
Caption: Workflow for Safely Handling this compound.
Disposal Plan:
-
Solid Waste:
-
Collect unused this compound and any materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store the solid waste container in a designated satellite accumulation area, away from incompatible materials.[5][6]
-
Do not dispose of solid this compound in the regular trash.[5]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
The label should specify the solvent and the approximate concentration of this compound.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with an appropriate solvent.
-
Collect the first rinse as hazardous liquid waste.
-
After triple rinsing, the container can be disposed of in the appropriate glass or plastic recycling bin after defacing the original label.
-
-
Contaminated PPE:
-
Disposable gloves and other contaminated PPE should be placed in the solid hazardous waste container.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.
References
- 1. Are Nitrile Gloves Chemical Resistant [fr.titanfine.com]
- 2. Use of the Analytical Balance [chemed.chem.purdue.edu]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 5. kamatlab.com [kamatlab.com]
- 6. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
